molecular formula C4H6N2O B3104937 3-Aminooxetane-3-carbonitrile CAS No. 1507743-86-3

3-Aminooxetane-3-carbonitrile

Cat. No.: B3104937
CAS No.: 1507743-86-3
M. Wt: 98.10
InChI Key: RFOKQRIAAPEYBE-UHFFFAOYSA-N
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Description

3-Aminooxetane-3-carbonitrile (CAS 1507743-86-3) is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. This compound features a strained, polar oxetane ring, a motif that has gained significant interest for its ability to fine-tune the physicochemical properties of drug candidates . The integration of the amine and nitrile functional groups on the same carbon of the oxetane ring creates a unique molecular scaffold that is valuable in the synthesis of more complex, three-dimensional structures. In drug discovery campaigns, the oxetane ring is recognized as a versatile bioisostere, capable of substituting for carbonyl groups or gem-dimethyl motifs to improve key properties such as aqueous solubility, reduce lipophilicity (LogD), and attenuate the pKa of adjacent functional groups . Specifically, the 3-aminooxetane motif is prominent in clinical and preclinical research; over half of the oxetane-containing drug candidates currently in clinical trials are 3-amino-oxetanes . This underscores its utility in optimizing potency, metabolic stability, and pharmacokinetic profiles of potential therapeutics targeting a range of diseases, including cancer, viral infections, and metabolic disorders . Researchers will find this compound particularly useful for exploring novel chemical space in hit-to-lead and lead optimization programs. It serves as a key intermediate for constructing molecules that leverage the oxetane's unique properties, such as its three-dimensionality and ability to act as a conformational lock . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminooxetane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKQRIAAPEYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminooxetane-3-carbonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Aminooxetane-3-carbonitrile (CAS Number: 1818847-73-2), a valuable and increasingly utilized building block in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol, detailed analytical characterization, and its strategic applications in the design of novel therapeutics. The inherent strain and polarity of the oxetane ring, combined with the versatile amino and nitrile functionalities, make this compound a powerful tool for modulating the physicochemical properties of drug candidates.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring has emerged as a privileged motif in drug discovery, offering a unique combination of low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][2] Its incorporation into molecular scaffolds can significantly enhance aqueous solubility, improve metabolic stability, and provide access to unexplored chemical space.[1] Specifically, 3,3-disubstituted oxetanes, such as 3-aminooxetane-3-carbonitrile, are noted for their increased stability compared to other substitution patterns.[1] This stability is crucial for withstanding various synthetic transformations and for ensuring the integrity of the motif within a biological environment.

The presence of both a primary amine and a nitrile group at the C3 position of the oxetane ring provides two orthogonal handles for further chemical elaboration. This dual functionality allows for the construction of complex molecular architectures and the exploration of diverse structure-activity relationships (SAR). Consequently, 3-aminooxetane-3-carbonitrile serves as a key intermediate in the synthesis of innovative pharmaceuticals, particularly in the fields of kinase inhibitors and antiviral agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 3-aminooxetane-3-carbonitrile is essential for its effective use in synthesis and for the characterization of its downstream derivatives.

Table 1: Physicochemical Properties of 3-Aminooxetane-3-carbonitrile Hydrochloride

PropertyValueSource
CAS Number 1818847-73-2[Commercial Suppliers]
Molecular Formula C₄H₇ClN₂O[Commercial Suppliers]
Molecular Weight 134.56 g/mol [Commercial Suppliers]
Appearance White to off-white solid[General Knowledge]
Storage Inert atmosphere, 2-8°C[Commercial Suppliers]

Table 2: Predicted Spectroscopic Data for 3-Aminooxetane-3-carbonitrile

TechniqueFunctional GroupExpected Chemical Shift / FrequencyRationale
¹³C NMR Oxetane C-O (C2, C4)~ 75 - 85 ppmThe electronegative oxygen atom deshields the adjacent carbon atoms.
Oxetane C-C-O (C3)~ 30 - 40 ppmQuaternary carbon with attached electronegative groups.
Nitrile (-C≡N)~ 115 - 125 ppmCharacteristic chemical shift for a nitrile carbon.
¹H NMR Oxetane CH₂~ 4.4 - 5.1 ppmProtons on the oxetane ring are deshielded by the ring strain and the oxygen atom.
Amine NH₂Broad singlet, variableChemical shift and appearance are dependent on solvent and concentration.
IR Spectroscopy N-H Stretch (Amine)3500 - 3300 cm⁻¹ (two bands)Characteristic stretching vibrations for a primary amine.
C≡N Stretch (Nitrile)~ 2250 - 2200 cm⁻¹Strong, sharp absorption typical for a nitrile group.
C-O Stretch (Oxetane)~ 1000 - 950 cm⁻¹Characteristic ether linkage stretch within a strained ring.

Synthesis of 3-Aminooxetane-3-carbonitrile: A Proposed Protocol via Strecker Reaction

While multiple synthetic routes to functionalized oxetanes exist, a highly plausible and efficient method for the preparation of 3-aminooxetane-3-carbonitrile is the Strecker synthesis, starting from the commercially available oxetan-3-one. This one-pot, three-component reaction is a cornerstone of α-amino acid and α-aminonitrile synthesis.[3][4][5]

The causality behind this choice of synthetic strategy lies in its convergence and atom economy. The reaction brings together the ketone, a cyanide source, and an ammonia source to directly construct the target α-aminonitrile in a single operational step.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product Oxetanone Oxetan-3-one Iminium Oxetan-3-iminium ion Oxetanone->Iminium + NH₃ (from NH₄Cl) NaCN Sodium Cyanide Product 3-Aminooxetane-3-carbonitrile NaCN->Product NH4Cl Ammonium Chloride NH4Cl->Iminium Solvent Aqueous Methanol Solvent->Iminium Temp Room Temperature Temp->Iminium Iminium->Product + CN⁻ (from NaCN) Cyanohydrin_Amine α-amino alcohol intermediate

Caption: Proposed Strecker Synthesis Workflow for 3-Aminooxetane-3-carbonitrile.

Detailed Step-by-Step Methodology

Materials:

  • Oxetan-3-one (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add methanol and deionized water (e.g., in a 2:1 ratio). Dissolve ammonium chloride (1.5 eq) in the aqueous methanol with stirring.

  • Carbonyl Compound: Add oxetan-3-one (1.0 eq) to the solution.

  • Cyanide Addition: In a separate container, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit readily available.

  • Reaction Execution: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the sodium cyanide solution dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminooxetane-3-carbonitrile as a free base.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

  • Salt Formation (Optional but recommended for stability and handling):

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in diethyl ether or dioxane with stirring.

    • The hydrochloride salt will precipitate out of solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-aminooxetane-3-carbonitrile hydrochloride.

Self-Validating System: The success of this protocol is validated at several stages. The disappearance of the oxetan-3-one spot and the appearance of a new, more polar spot on TLC indicate reaction progression. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, with the obtained data matching the expected values in Table 2.

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity, purity, and stability of the synthesized 3-aminooxetane-3-carbonitrile.

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Final_Product Pure 3-Aminooxetane- 3-carbonitrile Structure_Confirmation->Final_Product Data Consistent

Caption: Analytical Workflow for the Characterization of 3-Aminooxetane-3-carbonitrile.

Applications in Drug Development: A Field-Proven Perspective

The strategic incorporation of the 3-aminooxetane-3-carbonitrile motif into drug candidates is driven by its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The 3,3-disubstituted oxetane core can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

  • Solubility Enhancement: The inherent polarity of the oxetane ring significantly improves the aqueous solubility of parent molecules, a critical parameter for oral bioavailability.

  • Vectorial Exit Points: The amino and nitrile groups provide well-defined vectors for the exploration of chemical space around a core scaffold. The primary amine is a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.

  • Spirocycle Synthesis: The bifunctional nature of 3-aminooxetane-3-carbonitrile makes it an attractive precursor for the synthesis of novel spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and three-dimensional character.[6]

Safety and Handling

3-Aminooxetane-3-carbonitrile hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. [cite: Commercial Suppliers] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Aminooxetane-3-carbonitrile is a highly valuable and versatile building block for contemporary drug discovery. Its unique structural and electronic properties offer medicinal chemists a powerful tool to optimize the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates. The synthetic protocol and analytical framework presented in this guide provide a solid foundation for the effective utilization of this compound in the design and synthesis of next-generation therapeutics. The continued exploration of its reactivity and applications is expected to yield novel molecules with enhanced efficacy and safety profiles.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850, 75 (1), 27–45.
  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016 , 116 (20), 12564–12648. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023 , 66 (19), 13271–13310. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

Sources

3-Aminooxetane-3-carbonitrile: Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 3-Aminooxetane-3-carbonitrile . This document is structured for researchers and drug discovery professionals, focusing on the molecule's utility as a high-value sp³-rich building block.

Executive Summary

3-Aminooxetane-3-carbonitrile is a gem-disubstituted oxetane derivative serving as a critical scaffold in modern medicinal chemistry. It functions primarily as a precursor to conformationally restricted amino acids (e.g., 3-aminooxetane-3-carboxylic acid) and as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation into drug candidates is a strategic tactic to lower lipophilicity (LogD), increase metabolic stability, and improve aqueous solubility without compromising binding affinity.

Physicochemical Profile

The molecule is most commonly handled as its hydrochloride salt due to the stability of the amine.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 3-Aminooxetane-3-carbonitrile
Common Name 3-Amino-3-cyanooxetane
CAS Number 1818847-73-2 (HCl salt)Free base is less common commercially.
Molecular Formula C₄H₆N₂O (Free Base)C₄H₇ClN₂O (HCl Salt)
Molecular Weight 98.10 g/mol (Free Base)134.56 g/mol (HCl Salt)High atom economy scaffold.
SMILES N#CC1(N)COC1Free Base
TPSA ~50 ŲIncludes nitrile and primary amine contributions.
cLogP ~ -1.2Highly polar, beneficial for lowering lipophilicity.

Synthetic Methodology

The synthesis of 3-aminooxetane-3-carbonitrile relies on the Strecker reaction , utilizing oxetan-3-one as the electrophilic ketone source. This protocol is favored for its operational simplicity and scalability.[1]

Experimental Protocol: Strecker Synthesis

Objective: Synthesis of 3-aminooxetane-3-carbonitrile hydrochloride from oxetan-3-one.

Reagents:

  • Oxetan-3-one (1.0 eq)[2]

  • Ammonium Chloride (NH₄Cl) (1.1 eq)

  • Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) (1.1 eq)

  • Solvent: Methanol/Water (1:1 v/v) or Ammonia in Methanol (7N)

Step-by-Step Workflow:

  • Imine Formation: Dissolve oxetan-3-one in methanolic ammonia (7N) at 0°C. Stir for 30 minutes to allow the formation of the transient imine/hemiaminal intermediate.

  • Nucleophilic Attack: Add TMSCN dropwise at 0°C. The cyanide ion attacks the electrophilic carbon of the imine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor consumption of the ketone via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Salt Formation: Redissolve the crude residue in minimal ethanol or diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt of the product will precipitate.

  • Purification: Filter the white solid, wash with cold ether, and dry under vacuum. Recrystallization from ethanol/ether can be performed if higher purity (>98%) is required.

Mechanism of Action

The reaction proceeds via the nucleophilic addition of ammonia to the ketone, followed by dehydration to the imine (or direct attack on the hemiaminal). The cyanide anion then attacks the sterically accessible sp² center, locking the conformation into the sp³ gem-disubstituted oxetane.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic and critical intermediates.

StreckerSynthesis Oxetanone Oxetan-3-one (Electrophile) Intermediate Hemiaminal / Imine (Transient Species) Oxetanone->Intermediate Condensation (0°C) Ammonia NH3 / NH4Cl (Amine Source) Ammonia->Intermediate Product 3-Aminooxetane- 3-carbonitrile (Target) Intermediate->Product Nucleophilic Attack (RT, 12h) Cyanide TMSCN / NaCN (Nucleophile) Cyanide->Product

Figure 1: Strecker synthesis workflow for the generation of 3-aminooxetane-3-carbonitrile from oxetan-3-one.[3]

Medicinal Chemistry Applications

3-Aminooxetane-3-carbonitrile is not merely an intermediate; it represents a specific class of "design elements" used to modulate the physicochemical properties of lead compounds.

Bioisosterism and Physicochemical Modulation

The oxetane ring acts as a polar, metabolic "sink." When replacing a gem-dimethyl group or a carbonyl, the 3,3-disubstituted oxetane offers:

  • Reduced Lipophilicity (LogD): The ether oxygen lowers LogD by ~0.5–1.0 units compared to a gem-dimethyl group, improving solubility.

  • Metabolic Stability: The 3-position of the oxetane is blocked, preventing oxidative metabolism (e.g., hydroxylation) that often occurs on gem-dimethyl or cyclohexyl rings.

  • Dipole Orientation: The nitrile and amine groups create a specific dipole vector that can engage in unique hydrogen bonding interactions within a binding pocket.

Downstream Derivatization

The nitrile group is a versatile handle. It can be:

  • Hydrolyzed to the carboxylic acid (3-aminooxetane-3-carboxylic acid), a non-proteinogenic amino acid.

  • Reduced to the diamine (3-aminomethyl-3-aminooxetane).

  • Cyclized to form hydantoins or imidazoles, creating rigid spirocyclic cores.

Visualization: Strategic Utility

Applications cluster_properties Physicochemical Modulation cluster_synthesis Synthetic Divergence Core 3-Aminooxetane- 3-carbonitrile LogD LogD Reduction (vs gem-dimethyl) Core->LogD Solubility Enhanced Aqueous Solubility Core->Solubility Stability Metabolic Blocking (Blocked C3 position) Core->Stability Acid Hydrolysis -> Amino Acid Core->Acid H3O+ / Heat Heterocycle Cyclization -> Spiro-Hydantoins Core->Heterocycle Isocyanates

Figure 2: Strategic utility of the scaffold in drug design and synthesis.

Handling and Safety

  • Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.

  • Hazards:

    • Acute Toxicity: Treat as toxic if swallowed due to the nitrile functionality (potential for cyanide release under extreme metabolic stress, though generally stable).

    • Irritant: Causes skin and eye irritation.

  • Stability: The oxetane ring is strained but kinetically stable under basic and neutral conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.

References

  • Sigma-Aldrich. 3-Aminooxetane-3-carbonitrile hydrochloride Product Specification.Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][6][7][8] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

  • Ye, L., et al. (2010). "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones." Journal of the American Chemical Society. Link

  • BLD Pharm. 3-Aminooxetane-3-carbonitrile hydrochloride MSDS.[3][9]Link

Sources

Navigating the Solubility Landscape of 3-Aminooxetane-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Importance of Oxetanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer advantageous physicochemical properties. Among these, the oxetane motif has garnered significant attention for its ability to impart desirable characteristics such as improved aqueous solubility, metabolic stability, and three-dimensionality to drug candidates.[1] 3-Aminooxetane-3-carbonitrile, a unique trifunctional building block, stands at the intersection of several key structural features that profoundly influence its behavior in different solvent systems. This technical guide provides an in-depth exploration of the solubility of 3-Aminooxetane-3-carbonitrile, comparing its behavior in the universal biological solvent, water, with the widely used aprotic polar solvent, dimethyl sulfoxide (DMSO). Understanding this solubility differential is paramount for researchers in drug discovery and development, as it directly impacts compound handling, formulation, and the reliability of biological assays.

Theoretical Underpinnings of Solubility: A Tale of Two Solvents

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. In the case of 3-Aminooxetane-3-carbonitrile, its structure presents a fascinating case study in polarity and hydrogen bonding capabilities.

Water as a Solvent:

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. The solubility of 3-Aminooxetane-3-carbonitrile in water is primarily dictated by the presence of the amino group (-NH2) and the oxygen atom within the oxetane ring. The lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of the amino group can act as hydrogen bond donors. The nitrile group (-C≡N), while polar, is a weaker hydrogen bond acceptor. The strained oxetane ring also contributes to the molecule's polarity.[1]

DMSO as a Solvent:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It possesses a strong dipole moment and is an excellent hydrogen bond acceptor via its sulfoxide oxygen. However, it lacks hydrogen bond donating capabilities. DMSO is a powerful solvent for a wide array of organic compounds, including many that exhibit poor aqueous solubility.[2] For 3-Aminooxetane-3-carbonitrile, DMSO can effectively solvate the molecule by forming hydrogen bonds with the amino group protons and through dipole-dipole interactions with the polar oxetane and nitrile functionalities.

Comparative Solubility Analysis: Water vs. DMSO

Based on the structural features of 3-Aminooxetane-3-carbonitrile, a qualitative prediction of its solubility can be made. The presence of multiple polar, hydrogen-bonding functional groups suggests that it will exhibit a degree of solubility in water. However, the overall carbon framework, though small, will temper this solubility. In contrast, DMSO, being a more potent organic solvent, is expected to readily dissolve 3-Aminooxetane-3-carbonitrile to a much higher concentration.

For a quantitative comparison, experimental determination is essential. The following table provides a representative summary of expected solubility data, which should be confirmed experimentally.

SolventPredicted Solubility Range (g/L)Key Interactions
Water 10 - 50Hydrogen bonding (donor and acceptor), Dipole-dipole
DMSO > 200Hydrogen bonding (acceptor), Dipole-dipole

Experimental Determination of Solubility: A Rigorous Protocol

To obtain accurate and reproducible solubility data, a well-defined experimental protocol is crucial. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery.[3] For the purpose of this guide, we will focus on the Thermodynamic Shake-Flask Method , which measures the equilibrium solubility of a compound.[4]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh 3-Aminooxetane- 3-carbonitrile add_excess Add excess compound to vials containing Water and DMSO prep_compound->add_excess prep_solvents Prepare Water and DMSO Solvents prep_solvents->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours add_excess->equilibrate filter Filter samples to remove undissolved solid equilibrate->filter dilute Dilute supernatant filter->dilute quantify Quantify concentration using HPLC-UV or LC-MS/MS dilute->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-Aminooxetane-3-carbonitrile into separate glass vials.

    • Add a precise volume of purified water to one set of vials and DMSO to another set. The amount of compound added should be sufficient to ensure a visible excess of solid remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[4]

  • Sample Preparation for Analysis:

    • Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

    • Allow the solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe and pass it through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of 3-Aminooxetane-3-carbonitrile of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[3][5]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 3-Aminooxetane-3-carbonitrile in the saturated supernatant samples.

Causality Behind Experimental Choices

  • Excess Solid: The use of an excess of the solid compound is critical to ensure that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.[6]

  • Equilibration Time: A prolonged equilibration time of 24-48 hours is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.[4]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is essential for obtaining reproducible results.

  • Filtration: Filtration is a crucial step to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.

  • Analytical Method: HPLC-UV or LC-MS/MS are chosen for their sensitivity, specificity, and ability to accurately quantify the analyte in complex matrices.[3][5]

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period provides a visual confirmation that saturation was achieved.

  • Multiple Time Points: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours). The solubility values should be consistent between these time points.

  • Use of Calibrated Equipment: All weighing balances, pipettes, and analytical instrumentation must be properly calibrated to ensure accuracy.

  • Replicates: Performing the experiment in replicate (e.g., triplicate) allows for the assessment of precision and the identification of any outliers.

Conclusion: Practical Implications for Drug Discovery

A thorough understanding of the solubility of 3-Aminooxetane-3-carbonitrile in both aqueous and organic solvents is fundamental for its effective utilization in drug discovery programs. Its predicted moderate aqueous solubility, a desirable trait for potential drug candidates, should be experimentally confirmed. The high solubility in DMSO facilitates its use in high-throughput screening (HTS) campaigns where stock solutions are typically prepared in this solvent. However, researchers must be mindful of potential compound precipitation when diluting DMSO stock solutions into aqueous assay buffers. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable solubility data, enabling informed decisions in lead optimization and formulation development.

References

  • 7 (n.d.).

  • Journal of Medicinal Chemistry, 2023.

  • Sigma-Aldrich. (n.d.).

  • Evotec. (n.d.).

  • BioDuro. (n.d.).

  • WuXi AppTec. (n.d.).

  • J&K Scientific. (n.d.).

  • Enamine. (n.d.).

  • Inventiva Pharma. (n.d.).

  • (2003).

  • ChemicalBook. (2025).

  • ChemRxiv. (2025).

  • Echemi.com. (n.d.).

  • Gaylord Chemical. (2007).

  • Life Chemicals. (2022).

  • (2025).

  • Molecules, 2023.

  • Lund University Publications. (n.d.).

  • [Representative[7]-amphoteric molecules versus 3-aminooxetanes.]([Link]) ResearchGate. (n.d.).

  • Chemistry LibreTexts. (2023).

  • Thermo Scientific Chemicals. (n.d.).

  • LookChem. (n.d.).

  • CP Lab Safety. (n.d.).

  • ChemicalBook. (n.d.).

Sources

Strategic Sourcing & Technical Utilization: 3-Aminooxetane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, quality evaluation, and medicinal chemistry application of 3-Aminooxetane-3-carbonitrile hydrochloride .

CAS: 1818847-73-2 | Formula: C


H

ClN

O | M.W.: 134.56 g/mol [1]

Executive Summary

3-Aminooxetane-3-carbonitrile hydrochloride is a high-value heterocyclic building block used primarily in medicinal chemistry as a gem-dimethyl isostere . By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane ring, drug developers can significantly lower lipophilicity (LogP) and improve metabolic stability while maintaining steric volume.

This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding its synthesis to mitigate supply chain risks.

Medicinal Chemistry Rationale

The 3,3-disubstituted oxetane motif is a cornerstone of modern "escape from flatland" drug design strategies.

  • Gem-Dimethyl Isosterism: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but is significantly more polar.

  • Dipole & Solubility: The oxygen atom in the ring acts as a hydrogen bond acceptor, improving aqueous solubility.

  • Metabolic Stability: Unlike the gem-dimethyl group, which is prone to metabolic oxidation (CYP450), the oxetane ring is generally metabolically robust, though it introduces chemical reactivity concerns under acidic conditions.

Structural Comparison

The following diagram illustrates the steric and electronic relationship between the oxetane scaffold and traditional alkyl chains.

MedChem_Rationale GemDimethyl Gem-Dimethyl Group (High LogP, Metabolic Liability) Oxetane 3,3-Disubstituted Oxetane (Lower LogP, Improved Sol, Metabolically Stable) GemDimethyl->Oxetane Bioisosteric Replacement Target 3-Aminooxetane-3-carbonitrile HCl (Precursor to Amino Acids/Amides) Oxetane->Target Functionalization

Figure 1: Bioisosteric relationship between gem-dimethyl groups and oxetanes.

Commercial Supply Landscape

The market for 3-Aminooxetane-3-carbonitrile hydrochloride is divided between catalog suppliers (for mg to g scale) and contract manufacturing organizations (CMOs) for bulk scale.

Primary Catalog Suppliers (Research Scale)

For immediate procurement (100 mg – 10 g), the following suppliers are verified sources. Note that "In Stock" status fluctuates rapidly for oxetanes due to their shelf-life sensitivity.

SupplierCatalog #Purity SpecTypical Pack SizesRegion
BLD Pharm BD00786576>95%100mg, 1g, 5gGlobal (CN/USA)
ChemScene CS-0051532>97%250mg, 1gUSA/Global
J&K Scientific 1818847-73-297%1g, 5gAsia/Global
AstaTech (Check CAS)95%+CustomUSA
Strategic Sourcing Considerations
  • Lead Times: Most inventory is held in China. Expect 1–2 weeks for US/EU delivery unless domestic stock is explicitly confirmed.

  • Cost Analysis: Prices range from

    
    300 per gram  for research quantities. Bulk pricing (>100g) drops significantly but requires a custom quote and 4–6 week lead time.
    

Synthesis & Manufacturing Route

Understanding the synthesis is critical for assessing impurity profiles. The standard industrial route utilizes a Strecker reaction starting from oxetan-3-one.

The Strecker Protocol[2][3][4]
  • Starting Material: Oxetan-3-one (CAS: 6704-31-0).

  • Reagents: Ammonia (NH

    
    ) or Ammonium Chloride (NH
    
    
    
    Cl) + Cyanide source (TMSCN or NaCN).
  • Mechanism: Formation of the imine followed by nucleophilic attack of the cyanide.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.

Synthesis_Workflow Oxetan3one Oxetan-3-one (Starting Material) ImineInter Imine Intermediate Oxetan3one->ImineInter NH3 / NH4Cl CrudeNitrile Crude Amino-Nitrile ImineInter->CrudeNitrile TMSCN / NaCN (Strecker Reaction) FinalSalt 3-Aminooxetane-3-carbonitrile HCl (Final Product) CrudeNitrile->FinalSalt HCl (anhydrous) Precipitation

Figure 2: Industrial synthesis route via Strecker reaction.

Quality Assurance & Characterization

When receiving this material from a commercial supplier, specific Critical Quality Attributes (CQAs) must be verified. The oxetane ring is strained and can open under improper storage or synthesis conditions.[2]

Analytical Protocol
TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6)Conforms to structureVerify oxetane ring integrity (distinct doublets ~4.5–5.0 ppm).
Purity LCMS / HPLC>95% AreaDetect ring-opened byproducts (linear amino alcohols).
Salt Form Ion Chromatography1.0 ± 0.1 eq ChlorideConfirm mono-hydrochloride stoichiometry.
Residuals Headspace GC< Limit (ppm)Critical: Check for residual Cyanide or solvents.
Common Impurities
  • Ring-Opened Hydrolysis Product: If the Strecker reaction is too acidic or aqueous workup is prolonged, the oxetane ring hydrolyzes to a linear structure.

    • Detection: Look for loss of the characteristic oxetane pattern in NMR and appearance of alkyl chain signals.

  • Residual Cyanide: Due to the synthesis method, trace cyanide is a safety risk. Ensure the supplier provides a statement on residual cyanide content.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic. Store in a desiccator at -20°C.

  • Chemical Stability: Avoid strong aqueous acids or Lewis acids which can trigger polymerization or ring opening of the oxetane.

  • Safety: Treat as a potential nitrile-releasing compound. Use in a well-ventilated fume hood.

References

  • Carreira, E. M., & Rogers-Evans, M. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Aldrichimica Acta. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Replacements for Gem-Dimethyl Groups: An Improved Physicochemical Profile. Journal of Medicinal Chemistry. Link

  • Strecker, A. (1850).[4] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. Link

  • BLD Pharm. (2024). Product Analysis: 3-Aminooxetane-3-carbonitrile hydrochloride. BLD Pharm Catalog. Link

  • ChemScene. (2024). Product Specification: CS-0051532. ChemScene. Link

Sources

3-Aminooxetane-3-carbonitrile: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Enhanced SDS Audience: Medicinal Chemists, Process Chemists, and HSE Officers in Drug Discovery.

Identification & Strategic Context

Substance Name: 3-Aminooxetane-3-carbonitrile (typically supplied as Hydrochloride salt) CAS Number: 1818847-73-2 (HCl salt) Synonyms: 3-Amino-3-cyanooxetane; 3-Amino-3-oxetanecarbonitrile.

The Medicinal Chemistry Imperative

In modern drug discovery, 3-aminooxetane-3-carbonitrile is not merely a reagent; it is a strategic bioisostere . The 3,3-disubstituted oxetane motif is widely utilized to replace gem-dimethyl groups or carbonyls.[1][2][3] This substitution often lowers lipophilicity (LogP) and blocks metabolic "soft spots" (CYP450 oxidation sites) without altering the steric profile of the molecule.

However, the strain energy of the oxetane ring (~106 kJ/mol) combined with the reactive nitrile and amine functionalities creates a unique safety and stability profile that standard Safety Data Sheets (SDS) often fail to capture.

Critical Safety & Hazard Profile (Composite Assessment)

Standard SDSs often default to generic "Irritant" classifications. As a Senior Scientist, you must treat this compound with a higher level of scrutiny based on its functional groups.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 3H301: Toxic if swallowed.Nitrile metabolism may release cyanide ions in vivo.
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin.[4]High permeability of small polar heterocycles.
Skin/Eye Irritation 2/2AH315/H319: Causes skin/eye irritation.[5]Primary amine is caustic; oxetane ring is an alkylating risk.
Sensitization 1H317: May cause allergic skin reaction.Reactive electrophile potential (haptenization).
The "Unwritten" Reactive Hazards
  • Ring Strain Release: The oxetane ring is kinetically stable but thermodynamically unstable. Exposure to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids can trigger rapid, exothermic ring-opening polymerization or hydrolysis.
  • Nitrile/Amine Incompatibility: In acidic aqueous media, the nitrile is susceptible to hydrolysis to the amide/acid, while the amine can form diazonium species if exposed to nitrous acid sources.

Physicochemical Properties

Data aggregated from experimental values of structural analogs and computational prediction models.

PropertyValue / DescriptionNote
Molecular Formula

(Free Base)
typically handled as

(HCl)
Molecular Weight 98.10 g/mol (Base) / 134.56 g/mol (HCl)Low MW fragment
Appearance White to off-white crystalline solidHygroscopic (HCl salt)
Melting Point >180 °C (Decomposes)Do not heat to dryness without testing.[4][6][7][8]
pKa (Conjugate Acid) ~6.5 - 7.5 (Predicted)Less basic than typical alkyl amines due to inductive effect of nitrile.
Solubility High in Water, DMSO, MethanolPoor in non-polar solvents (Hexane, Toluene).

Handling, Stability & Storage Protocols

Storage Architecture
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen .[7][9]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation/catalytic decomposition.

The "Safe Integration" Workflow

The following diagram illustrates the decision logic for handling the oxetane motif during synthesis to prevent ring degradation.

OxetaneHandling Start Start: 3-Aminooxetane-3-carbonitrile HCl CheckpH Check Reaction pH Start->CheckpH Acidic Acidic Conditions (pH < 4) CheckpH->Acidic Strong Acid Basic Basic/Neutral (pH 7-10) CheckpH->Basic Tertiary Amine Base Risk RISK: Ring Opening / Polymerization Exothermic Decomposition Acidic->Risk Avoid Safe Safe Coupling Zone (Amide bond formation) Basic->Safe Proceed Workup Workup Strategy Safe->Workup Extract Extraction: DCM/MeOH (9:1) Avoid strong acid wash Workup->Extract

Figure 1: Decision logic for maintaining oxetane ring integrity during synthesis. Note the critical avoidance of low pH environments.

Experimental Protocol: Controlled Amide Coupling

Standard coupling protocols often fail because they do not account for the reduced basicity of the amine or the acid-sensitivity of the ring. This protocol is optimized for oxetane stability.

Objective: Coupling 3-Aminooxetane-3-carbonitrile (HCl salt) to a carboxylic acid scaffold (


).
Reagents
  • Substrate: Carboxylic Acid (

    
     equiv)
    
  • Building Block: 3-Aminooxetane-3-carbonitrile HCl (

    
     equiv)
    
  • Coupling Agent: HATU (

    
     equiv) or T3P (50% in EtOAc, 
    
    
    
    equiv)
  • Base: DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: DMF or anhydrous DCM (

    
     M concentration)
    
Step-by-Step Methodology
  • Activation (Pre-complexation):

    • Dissolve the Carboxylic Acid in anhydrous solvent under inert atmosphere (

      
      ).
      
    • Add HATU (or T3P).

    • Add 1.0 equiv of DIPEA. Stir for 5 minutes. Rationale: Pre-activating the acid prevents the oxetane amine from interacting with the coupling reagent prematurely.

  • Free-Basing In Situ:

    • In a separate vial, suspend the 3-Aminooxetane-3-carbonitrile HCl in a minimal amount of solvent.

    • Add the remaining 2.5 equiv of DIPEA.

    • Critical Check: Ensure the solid dissolves (indicating free base formation). The solution should be homogeneous.

  • Coupling:

    • Add the amine solution dropwise to the activated acid solution at 0°C .

    • Allow to warm to Room Temperature (20-25°C).

    • Stop Condition: Monitor by LCMS. Do not heat above 40°C.

  • Quench & Workup (Buffered):

    • Quench with saturated

      
        (pH ~8). Do not use 1M HCl or citric acid for washing, as this risks ring opening.
      
    • Extract with EtOAc or DCM.

    • Dry over

      
       and concentrate at 
      
      
      
      .
Bioisostere Logic Visualization

Why use this compound? The diagram below explains the pharmacological rationale.

Bioisostere GemDimethyl Gem-Dimethyl Group (-C(CH3)2-) Metabolism Metabolic Liability (CYP450 Oxidation) GemDimethyl->Metabolism Susceptible Lipophilicity High LogP (Poor Solubility) GemDimethyl->Lipophilicity Increases Oxetane 3,3-Disubstituted Oxetane GemDimethyl->Oxetane Bioisostere Replacement Stability Metabolic Block (No abstractable protons) Oxetane->Stability Resistant Polarity Lower LogP (Improved Solubility) Oxetane->Polarity Modulates

Figure 2: Pharmacological rationale for replacing gem-dimethyl groups with the oxetane motif.[1]

Emergency Response (SDS Supplement)

In case of Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4] Alert: Potential for delayed cyanide-like toxicity; monitor for hypoxia.

  • Skin Contact: Brush off loose particles. Rinse skin with polyethylene glycol 400 (if available) or copious water. Do not use acidic neutralizers.

  • Ingestion: Medical Emergency. Do not induce vomiting. If conscious, rinse mouth with water.[6] Prepare for potential cyanide antidote administration (hydroxocobalamin) if nitrile metabolism is suspected (though unlikely to be rapid with this specific structure, precaution is necessary).

Fire Fighting:

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.
    
  • Hazards: Emits toxic fumes of Hydrogen Cyanide (HCN) , Nitrogen Oxides (

    
    ), and Carbon Monoxide under fire conditions.
    
  • PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). The role of oxetanes in drug discovery. Drug Discovery Today. Link

  • Burkhard, J. A. et al. (2010). Oxetanes in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.).[10] 3-Aminooxetane-3-carbonitrile hydrochloride Product Detail. Link(Note: Search CAS 1818847-73-2 for specific vendor data).

Sources

Technical Guide: Novel Oxetane Amino Nitrile Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings into drug candidates has shifted from an academic curiosity to a validated strategy for optimizing physicochemical properties. This guide focuses on a specific, high-value scaffold: 3-amino-oxetane-3-carbonitrile .

This scaffold represents a "privileged structure" chimera, merging the solubility-enhancing properties of the oxetane ring with the versatile reactivity of the amino-nitrile motif. It serves two distinct roles in drug development:

  • As a Pharmacophore: A reversible covalent warhead targeting cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro).

  • As a Synthetic Divergence Point: A constrained precursor to non-canonical amino acids (bioisosteres of serine/cysteine) and diamines.

Part 1: The Strategic Value of the Oxetane Scaffold

The "Gem-Dimethyl" vs. Oxetane Swap

The gem-dimethyl group is a common steric blocker used to prevent metabolic oxidation. However, it adds lipophilicity (


). Replacing a gem-dimethyl group with an oxetane ring is a high-impact bioisosteric replacement.
Propertygem-DimethylOxetaneImpact
Steric Bulk HighModerate/HighMaintains steric occlusion of metabolic soft spots.
Lipophilicity IncreasesDecreasesOxetane lowers

by ~0.5–1.0 units due to the ether oxygen.
Solubility Neutral/LowerHighCan increase aqueous solubility by >400-fold.[1][2]
H-Bonding NoneAcceptorThe ether oxygen acts as a weak H-bond acceptor (interaction with solvent).
The "Propeller Effect"

The 3,3-disubstitution pattern on the oxetane ring forces substituents into a specific conformation. Unlike a flexible alkyl chain, the oxetane ring creates a rigid vector, often described as the "propeller effect." This rigidity reduces the entropic penalty upon binding to a protein target, potentially improving potency.

Part 2: Synthetic Access – The Modified Strecker Protocol

The synthesis of 3-amino-3-cyanooxetane requires careful handling. While the Strecker reaction is standard, the strain energy of the oxetane ring (~107 kJ/mol) makes it susceptible to acid-catalyzed ring opening (polymerization) if conditions are too harsh.

Graphviz Workflow: Synthetic Pathway

OxetaneSynthesis cluster_conditions Critical Process Controls Oxetanone Oxetan-3-one (Volatile Electrophile) Imine Intermediate: Oxetane Imine Oxetanone->Imine Condensation (Mild Lewis Acid) Amine Amine Source (R-NH2 / NH4Cl) Amine->Imine Cyanide Cyanide Source (TMSCN / NaCN) Scaffold Target Scaffold: 3-Amino-3-cyanooxetane Cyanide->Scaffold Imine->Scaffold Nucleophilic Attack (Strecker) Control1 Temp < 0°C (Prevent Ring Opening) Control2 Non-aq Workup (Prevent Hydrolysis)

Caption: Convergent synthesis of the amino-nitrile scaffold via a modified Strecker reaction, highlighting critical stability controls.

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-oxetane-3-carbonitrile (generic protocol).

Reagents:

  • Oxetan-3-one (Commercial or prepared via gold-catalyzed cyclization).[3]

  • Trimethylsilyl cyanide (TMSCN) - Safer alternative to HCN gas.

  • Ammonia (7N in MeOH) or Ammonium Chloride.

  • Catalyst: Scandium triflate (Sc(OTf)₃) or Iodine (I₂).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen. Oxetan-3-one is volatile; handle reagents at low temperature.

  • Imine Formation:

    • Dissolve oxetan-3-one (1.0 eq) in anhydrous Methanol (MeOH).

    • Cool to 0°C.

    • Add Ammonia (7N in MeOH, 2.0 eq) dropwise.

    • Self-Validating Check: Monitor by TLC.[3] The disappearance of the ketone spot is difficult to see (low UV), so use a stain (KMnO4 or Vanillin).

  • Cyanide Addition (The Strecker Step):

    • Add TMSCN (1.2 eq) dropwise at 0°C.

    • Add catalyst (Sc(OTf)₃, 1 mol%). Note: Strong Lewis acids like BF3·OEt2 may cause ring opening; Sc(OTf)₃ is milder.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

  • Quench & Isolation:

    • Concentrate the mixture in vacuo at low temperature (<30°C) to remove excess ammonia and MeOH.

    • Redissolve in Ethyl Acetate (EtOAc).

    • Critical Step: Wash rapidly with saturated NaHCO₃. Do not use strong acid washes (e.g., 1M HCl), as the oxetane ring is acid-labile.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • The amino nitrile is often stable enough for silica chromatography (DCM/MeOH gradient).

    • Storage: Store at -20°C. Amino nitriles can undergo retro-Strecker reactions (releasing cyanide) if heated.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

The Nitrile as a Covalent Warhead

In the context of protease inhibitors (e.g., Cathepsin K for osteoporosis or viral proteases), the nitrile group acts as an electrophile.[4][5][6][7]

  • Mechanism: The active site cysteine thiolate attacks the nitrile carbon.[5]

  • Result: Formation of a thioimidate adduct.

  • Reversibility: Unlike Michael acceptors (acrylamides) which are irreversible, the nitrile adduct is often reversible, reducing the risk of permanent off-target haptenization (immunotoxicity).

Decision Logic for Scaffold Selection

MedChemLogic Problem Lead Compound Liability Decision1 Issue: High Lipophilicity (LogD > 3)? Problem->Decision1 Decision2 Issue: Metabolic Spot (Gem-Dimethyl)? Decision1->Decision2 No Solution1 Strategy: Replace Alkyl with Oxetane (Lowers LogD, Increases Sol) Decision1->Solution1 Yes Decision3 Target: Cysteine Protease? Decision2->Decision3 Yes Decision3->Solution1 No (Just blocking) Solution2 Strategy: 3-Amino-3-Cyano Oxetane (Warhead + Bioisostere) Decision3->Solution2 Yes

Caption: Decision tree for implementing oxetane scaffolds based on ADME and target requirements.

Part 4: Stability & Metabolism Data[6]

When integrating this scaffold, researchers must validate stability early in the cascade.

AssayExpectationValidation Protocol
Plasma Stability HighIncubate in human plasma (37°C, 4h). Monitor for nitrile hydrolysis (amide formation).
GSH Reactivity Low/ModerateIncubate with Glutathione. Nitriles are generally less reactive to GSH than acrylamides, reducing toxicity risk.
Acid Stability LowWarning: The oxetane ring will open in simulated gastric fluid (pH 1.2). This scaffold is best suited for parenteral delivery or enteric-coated oral formulations.

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][8][9][10] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][8][10] Chemical Reviews. [Link]

  • Fowler, K. G., et al. (2020). "Nitriles as Electrophiles in Covalent Inhibitor Design." Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

  • Strecker Synthesis General Protocol. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Aminooxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-aminooxetane-3-carbonitrile , a critical intermediate in the production of 3,3-disubstituted oxetane building blocks. The oxetane ring has emerged as a high-value scaffold in medicinal chemistry, serving as a metabolic stable, polar isostere for gem-dimethyl groups and carbonyl functionalities [1, 2].[1][2]

The protocol focuses on a modified Strecker reaction utilizing oxetan-3-one. Unlike standard aliphatic ketones, oxetan-3-one possesses significant ring strain (~107 kJ/mol), necessitating specific conditions to prevent ring opening while ensuring complete conversion. This guide presents the Trimethylsilyl Cyanide (TMSCN) method as the primary protocol due to its mild conditions, superior safety profile relative to HCN gas, and compatibility with the sensitive oxetane core.

Strategic Analysis & Retrosynthesis

The target molecule, 3-aminooxetane-3-carbonitrile, is synthesized via the nucleophilic addition of cyanide to an in situ generated oxetan-3-imine.

Retrosynthetic Scheme

The synthesis relies on the thermodynamic equilibrium between the ketone and the hemiaminal/imine, followed by the irreversible addition of the cyanide nucleophile.

Retrosynthesis Target 3-Aminooxetane-3-carbonitrile (Target) Imine Oxetan-3-imine (Transient Intermediate) Target->Imine Cyanide Addition SM Oxetan-3-one (Starting Material) Imine->SM Condensation Reagents NH3 / TMSCN Reagents->Target

Figure 1: Retrosynthetic analysis showing the disconnection of the amino-nitrile functionality back to the parent ketone.

Safety Assessment (Critical)

Hazard CategorySpecific RiskMitigation Strategy
Cyanide Toxicity TMSCN hydrolyzes to release HCN upon contact with moisture or acid. Fatal if inhaled or absorbed.Perform ALL work in a well-ventilated fume hood. Keep a bleach (sodium hypochlorite) bath ready to quench all waste and glassware. Do not use acidic washes until cyanide is fully quenched.
Oxetane Volatility Oxetan-3-one is volatile (bp ~140°C, but significant vapor pressure).Avoid high-vacuum prolonged exposure. Store in a freezer.
Ammonia Pressure Reactions using methanolic ammonia can generate pressure in sealed vessels.Use pressure-rated glass vials or round-bottom flasks with secure septa/venting if necessary.

Experimental Protocol: The TMSCN Method

This method is adapted from the foundational work of Wuitschik, Carreira, and Rogers-Evans [2, 3]. It avoids the use of aqueous solvents, minimizing the risk of hydrolytic ring opening and simplifying the workup of the polar amino nitrile.

Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Oxetan-3-one 72.061.0Substrate
7N NH₃ in MeOH 17.035.0 - 10.0Amine Source / Solvent
TMSCN 99.211.2 - 1.5Cyanide Source
Methanol (Dry) 32.04N/ADiluent (if needed)
Step-by-Step Procedure
  • Preparation (T = 0 min):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.

    • Charge the flask with Oxetan-3-one (1.0 equiv).

    • Note: If the oxetan-3-one is solid or viscous, dissolve it in a minimal amount of dry MeOH.

  • Imine Formation (T = 10 min):

    • Cool the reaction vessel to 0 °C (ice/water bath).

    • Slowly add 7N Ammonia in Methanol (5.0–10.0 equiv). The excess ammonia drives the equilibrium toward the imine.

    • Stir at 0 °C for 15–30 minutes.

  • Strecker Reaction (T = 45 min):

    • Add Trimethylsilyl cyanide (TMSCN) (1.2–1.5 equiv) dropwise via syringe over 5–10 minutes.

    • Caution: Exothermic reaction. Maintain temperature at 0 °C during addition.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

  • Quenching & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove excess ammonia and methanol.

    • Critical: Do not heat excessively; amino nitriles can undergo retro-Strecker decomposition.

    • Redissolve the residue in DCM (Dichloromethane) or EtOAc .

    • Wash carefully with saturated aqueous NaHCO₃ .

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate.[3]

  • Purification:

    • The crude material is often sufficiently pure (>90%) for subsequent hydrolysis steps.

    • If purification is required, use flash column chromatography.[3]

    • Stationary Phase: Silica Gel.[4]

    • Eluent: DCM : MeOH (gradient from 100:0 to 95:5).

    • Note: The amine is polar; adding 1% Triethylamine to the eluent can reduce tailing.

Expected Results
  • Yield: 60–85%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Stability: The amino nitrile should be stored at -20 °C. It is prone to hydrolysis (to the amide/acid) or decomposition if left at ambient temperature for prolonged periods.

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical decision points during the synthesis.

Mechanism Start Oxetan-3-one Step1 Hemiaminal Intermediate Start->Step1 + NH3 (MeOH) Step2 Iminium/Imine Species Step1->Step2 - H2O Step3 TMSCN Attack Step2->Step3 Nucleophilic Addition Product 3-Aminooxetane- 3-carbonitrile Step3->Product Desilylation (Workup)

Figure 2: Mechanistic pathway of the Strecker reaction on the oxetane scaffold.

Analytical Data Summary

Validation of the product structure is essential. The oxetane ring protons exhibit a characteristic splitting pattern.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

~4.5 - 5.0 ppm (m, 4H)
The four protons of the oxetane ring appear as two sets of doublets or multiplets (roofing effect common) due to the rigid ring structure.
¹H NMR (CDCl₃)

~2.0 - 2.5 ppm (bs, 2H)

protons (exchangeable with

).
¹³C NMR

~120-124 ppm
Cyano group (-CN) carbon.
¹³C NMR

~80-85 ppm
Oxetane

carbons.
¹³C NMR

~55-60 ppm
Quaternary carbon (C3).
IR Spectroscopy ~2230 cm⁻¹Weak but sharp C≡N stretch .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Incomplete imine formation.Increase reaction time at 0 °C before adding TMSCN. Add molecular sieves (3Å or 4Å) to scavenge water.
Ring Opening Acidic conditions or high temperature.Ensure reagents are acid-free. Keep workup temperature < 40 °C. Avoid strong Lewis acids if possible.
Product Instability Retro-Strecker reaction.Store product in the freezer immediately. If the goal is the amino acid, proceed to hydrolysis (HCl/H₂O) immediately without isolating the nitrile.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Wuitschik, G., Carreira, E. M., et al. (2010).[1][5][6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[6]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.

Sources

Application Note: Precision Synthesis of 3-Aminooxetane Scaffolds via Strecker Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the Strecker Reaction applied to 3-oxetanone for the synthesis of 3-aminooxetane-3-carboxylic acid and its derivatives.

Executive Summary

The oxetane ring has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities in medicinal chemistry.[1] It offers improved metabolic stability and solubility while maintaining a similar steric volume. However, the inherent ring strain (~107 kJ/mol) of the oxetane core renders it susceptible to ring-opening, particularly under the harsh acidic conditions of the classical Strecker synthesis.

This guide details a modified Strecker protocol utilizing Trimethylsilyl Cyanide (TMSCN) and Lewis Acid catalysis , followed by chemoselective basic hydrolysis . This route bypasses the harsh aqueous acidic conditions of traditional methods, preserving the fragile oxetane ring while delivering high yields of the quaternary amino acid scaffold.

Strategic Analysis: The Oxetane Challenge

The synthesis of 3-aminooxetane derivatives requires navigating two competing factors:

  • Reactivity: The ketone at the 3-position is less electrophilic than typical acyclic ketones due to ring strain effects (I-strain).

  • Stability: The ether oxygen is a Lewis base; protonation or strong Lewis acid coordination can trigger rapid ring-opening polymerization or solvolysis.

The Solution: The Wipf/Carreira Modification

Standard Strecker conditions (


) generate HCN in situ but require aqueous acidic buffers that endanger the oxetane. The modern solution employs TMSCN  in an anhydrous organic solvent.
  • TMSCN: Acts as a soluble, anhydrous cyanide source.

  • Amine Source: Benzylamine or Benzhydrylamine is used to form a stable imine intermediate, which prevents polymerization.

  • Hydrolysis: Strictly basic conditions (e.g.,

    
     or 
    
    
    
    ) are used to convert the nitrile to the acid, as oxetanes are remarkably stable to base.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an iminium ion intermediate, followed by nucleophilic attack by the isocyanide species.

StreckerMechanism Oxetanone 3-Oxetanone (Starting Material) Imine Schiff Base (Imine Intermediate) Oxetanone->Imine + R-NH2 - H2O Nitrile 3-Amino-3-Cyanooxetane (Strecker Adduct) Imine->Nitrile + TMSCN Lewis Acid (ZnI2) AminoAcid 3-Aminooxetane- 3-Carboxylic Acid Nitrile->AminoAcid Basic Hydrolysis (Ba(OH)2 or NaOH) RingOpen Ring-Opened By-Products Nitrile->RingOpen Acidic Hydrolysis (HCl/Heat)

Figure 1: The chemoselective pathway. Note the critical divergence at the hydrolysis step where acidic conditions lead to ring opening.

Detailed Experimental Protocol

Phase A: Formation of 3-(Benzylamino)oxetane-3-carbonitrile

Objective: Synthesis of the stable


-aminonitrile intermediate.

Reagents:

  • 3-Oxetanone (1.0 equiv) [CAS: 6704-31-0]

  • Benzylamine (1.05 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv) [Caution: Toxic]

  • Zinc Iodide (

    
    ) (0.05 equiv, catalytic)
    
  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Imine Formation: Charge the flask with 3-oxetanone (e.g., 500 mg, 6.9 mmol) and anhydrous MeOH (10 mL). Add Benzylamine (7.2 mmol) dropwise at 0°C.

    • Note: Stir for 30–60 minutes at 0°C to ensure imine formation. The solution may turn slightly yellow.

  • Cyanide Addition: Add TMSCN (8.3 mmol) dropwise via syringe. Subsequently, add the

    
      catalyst (solid) in one portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–18 hours.

    • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The ketone spot (

      
      ) should disappear, replaced by the nitrile spot (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess TMSCN.

    • Redissolve the residue in EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) to remove silyl byproducts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95% as a colorless oil or white solid.

Phase B: Hydrolysis to 3-Aminooxetane-3-Carboxylic Acid

Objective: Conversion of nitrile to acid without destroying the ring.

Reagents:

  • Strecker Adduct (from Phase A)

  • Barium Hydroxide Octahydrate (

    
    ) (4.0 equiv)
    
  • Solvent: Water (

    
    ) / 1,4-Dioxane (1:1 v/v)
    

Procedure:

  • Setup: Dissolve the Strecker adduct (1.0 equiv) in a 1:1 mixture of water and dioxane.

  • Base Addition: Add

    
      (4.0 equiv).
    
  • Reflux: Heat the suspension to reflux (approx. 100°C) for 4–16 hours.

    • Critical Check: Unlike acid hydrolysis, the oxetane ring is stable to hydroxide reflux.

  • Precipitation: Cool the mixture to room temperature.

  • Neutralization: Carefully add dilute

    
     (1M) dropwise until pH 7.0 is reached.
    
    • Chemistry: This precipitates the Barium as insoluble

      
      .
      
  • Isolation:

    • Filter off the white

      
       precipitate through a Celite pad.
      
    • Concentrate the filtrate to dryness.

    • The residue is the crude amino acid (often as a zwitterion).

  • Final Purification: Recrystallization from Water/Ethanol or purification via Ion-Exchange Chromatography (Dowex 50W).

Key Parameters & Troubleshooting

ParameterRecommended ConditionWhy?Failure Mode
Cyanide Source TMSCN (Organic soluble)Avoids aqueous conditions during initial attack; compatible with Lewis acids.KCN/NaCN (Aqueous) requires pH buffering that is difficult to control, leading to lower yields.
Hydrolysis pH Basic (pH > 12) Oxetanes are stable to nucleophiles (bases) but highly sensitive to electrophiles (

).
Acidic (HCl) causes immediate ring opening to form the diol or chloro-alcohol.
Temperature < 25°C (Step 1) 3-Oxetanone is volatile (bp ~140°C but high vapor pressure).Loss of starting material if heated before imine formation.
Protecting Group Benzyl (Bn) Allows for hydrogenolysis (

) later to yield the free primary amine.
Alkyl amines (e.g., butyl) are difficult to remove later.

Safety Protocols

  • Cyanide Hazard: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

    • Control: All operations must be performed in a functioning fume hood.

    • Waste: Quench all aqueous waste streams with commercial Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Oxetane Handling: While 3-oxetanone is not explosive, it is flammable and volatile. Store at 4°C.

References

  • Wipf, P.; et al. "Synthesis of 3,3-Disubstituted Oxetanes."[2] ChemRxiv, 2023 .

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010 , 49(48), 9052–9067.

  • Duncton, M. A. "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 2011 , 54, 8305.

  • Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper."[3] Annalen der Chemie und Pharmacie, 1850 , 75, 27. [4]

Sources

Technical Guide: Coupling Strategies for 3-Aminooxetane-3-carbonitrile in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals coupling 3-Aminooxetane-3-carbonitrile (an electron-deficient, sterically hindered amine) to peptide fragments or amino acids.

Executive Summary & Molecule Profile

3-Aminooxetane-3-carbonitrile represents a unique class of "gem-disubstituted" amino acid surrogates. Its incorporation into peptides offers significant medicinal chemistry advantages, including improved metabolic stability, polarity tuning, and conformational constraint (the "Gem-Dimethyl Effect").

However, this molecule presents a dual-challenge in synthesis:

  • Steric Hindrance: The quaternary carbon at the

    
    -position creates significant steric bulk, comparable to or exceeding Aib (
    
    
    
    -aminoisobutyric acid).
  • Electronic Deactivation: The nitrile group (-CN) exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the ammonium species and reducing the nucleophilicity of the free amine.

Success requires shifting from standard SPPS protocols to high-energy activation strategies.

Chemical Stability Profile

Before coupling, it is critical to understand the stability boundaries of the oxetane ring and nitrile group to prevent scaffold degradation.

FeatureStability RiskMitigation Strategy
Oxetane Ring Acid Sensitivity: Strained ether rings can undergo acid-catalyzed ring opening (hydrolysis) or polymerization in strong acids (e.g., neat TFA).Controlled Cleavage: Limit TFA exposure to <2 hours. Maintain temperature at 0°C–RT. Avoid Lewis acids.
Nitrile Group Hydrolysis: Can hydrolyze to primary amide (-CONH2) under strong acid/aqueous conditions + heat.Water Exclusion: Use anhydrous cleavage cocktails where possible. Avoid heating during acidic cleavage.
Amine Low Nucleophilicity: Reluctant to react with activated esters.High-Energy Activation: Use HATU, COMU, or Acyl Fluorides (BTFFH).

Coupling Protocols

Two protocols are provided: Method A (Standard High-Performance) for typical couplings, and Method B (Acyl Fluoride/Rescue) for extremely difficult sequences where Method A fails.

Pre-Requisites
  • Solvent: Anhydrous DMF or NMP (NMP is preferred for hindered couplings due to higher swelling and polarity).

  • Concentration: High concentration is vital. Aim for 0.2 M – 0.5 M relative to the amine.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.

Method A: HATU/HOAt Activation (The Gold Standard)

This method utilizes the "anchimeric assistance" of the pyridine ring in HOAt to boost reaction rates for hindered amines.

  • Activation: Dissolve the incoming Amino Acid (4.0 equiv) and HATU (3.9 equiv) in anhydrous NMP.

  • Base Addition: Add HOAt (4.0 equiv - optional but recommended for this specific substrate) and DIPEA (8.0 equiv). Shake/vortex for 1 minute to form the activated ester.

    • Note: Pre-activation time should not exceed 2-3 minutes to avoid racemization of the incoming amino acid.

  • Coupling: Add the activated solution to the resin-bound 3-Aminooxetane-3-carbonitrile (or add the free nitrile-amine to the solution if liquid phase).

  • Reaction Conditions:

    • Room Temp: Shake for 2–4 hours.

    • Microwave (Recommended): 50°C for 20 minutes. Do not exceed 60°C to protect the oxetane ring.

  • Monitoring: Standard Kaiser tests may yield false negatives due to sterics. Use the Chloranil Test or micro-cleavage LCMS.

Method B: Acyl Fluoride (BTFFH) (The "Rescue" Protocol)

When the amine is too electron-deficient (due to the nitrile), standard esters (OBt/OAt) may not be electrophilic enough. Acyl fluorides are smaller and more reactive toward hindered amines.

  • Reagents: Use BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Mix: Dissolve Amino Acid (4.0 equiv) and BTFFH (4.0 equiv) in DCM/DMF (1:1).

  • Base: Add DIPEA (10 equiv).

  • Coupling: Add to the amine component immediately.

  • Time: React for 2–16 hours at Room Temperature. Heating is generally not required for acyl fluorides and avoids side reactions.

Visualized Workflow & Logic

Decision Tree for Coupling Strategy

CouplingLogic Start Start: Couple Amino Acid to 3-Aminooxetane-3-carbonitrile CheckSterics Is the Incoming AA Sterically Hindered? (e.g., Val, Ile, Pro, Aib) Start->CheckSterics MethodA Method A: HATU / HOAt (Standard High-Performance) CheckSterics->MethodA No (Gly, Ala, Phe) MethodB Method B: BTFFH (Acyl Fluoride Activation) CheckSterics->MethodB Yes (Val, Aib) MicroWave Microwave Assist? (Max 50°C) MethodA->MicroWave Monitor Monitor via Micro-Cleavage (LCMS Check) MethodB->Monitor MicroWave->Monitor Success Proceed to Deprotection Monitor->Success >98% Conv. Fail Incomplete Coupling? Monitor->Fail <98% Conv. Retry Double Couple using Method B (Switch Mechanism) Fail->Retry Retry->Monitor

Figure 1: Decision matrix for selecting the optimal coupling pathway based on steric demand.

Troubleshooting & Optimization

Incomplete Coupling (The most common failure)
  • Symptom: LCMS shows starting material (amine) or deletion sequences.

  • Root Cause: The nitrile group deactivates the amine, making it a poor nucleophile.

  • Solution:

    • Double Coupling: Perform Method A, drain, then perform Method B.

    • Solvent Switch: Use pure NMP or a mixture of DMSO/NMP (1:4) . DMSO improves the solvation of the peptide chain and enhances nucleophilicity.

Oxetane Ring Opening
  • Symptom: +18 Da mass shift (hydrolysis) or polymerization observed after cleavage.

  • Root Cause: Acid cleavage conditions were too harsh or prolonged.

  • Solution:

    • Use a "soft" cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O .

    • Limit time: 30–60 minutes maximum.

    • Temperature: Perform cleavage in an ice bath (0°C).

Monitoring Difficulties
  • Issue: Kaiser test remains orange/red even after coupling (False Positive) or stays yellow when uncoupled (False Negative).

  • Solution: Do not rely on colorimetric tests for this amine. The nitrile and steric bulk interfere. Always use micro-cleavage followed by HPLC/MS to verify coupling efficiency.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-based Onium Salts (HATU, HAPyU, HAPyTU). Journal of the American Chemical Society.

  • Wuitschik, G., et al. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Application Notes and Protocols for Reductive Amination using 3-Aminooxetane-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aminooxetane-3-carbonitrile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the oxetane ring has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1][2][3] Specifically, the 3-aminooxetane-3-carbonitrile scaffold represents a unique and increasingly important building block. This trifunctional motif, featuring a sterically constrained quaternary center, a nucleophilic primary amine, a synthetically versatile nitrile group, and the beneficial oxetane ring, offers a rich platform for the generation of diverse and complex molecular entities.

Reductive amination stands as one of the most robust and widely utilized methods for C-N bond formation in pharmaceutical synthesis, prized for its operational simplicity and broad substrate scope.[4][5] This application note provides a detailed technical guide for the successful application of reductive amination using 3-aminooxetane-3-carbonitrile derivatives, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic campaigns.

Mechanistic Rationale: A Two-Step, One-Pot Transformation

The reductive amination of a carbonyl compound with 3-aminooxetane-3-carbonitrile is a sequential process that occurs in a single reaction vessel. The reaction proceeds through two key stages: the formation of an iminium ion, followed by its in-situ reduction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the 3-aminooxetane-3-carbonitrile derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a transient iminium ion intermediate. The rate of this step can be influenced by the pH of the reaction medium; mildly acidic conditions can catalyze the dehydration step.[5]

  • Hydride-Mediated Reduction: The newly formed iminium ion is then selectively reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the protonated iminium ion over the starting carbonyl compound.[6][7] This selectivity is attributed to the steric bulk and electron-withdrawing nature of the three acetoxy groups, which temper the reactivity of the borohydride.[6] The reaction culminates in the formation of a new secondary amine.

The 3,3-disubstituted nature of the oxetane ring in the starting material imparts significant stability, minimizing the risk of ring-opening under the typically mild and non-strongly acidic conditions of STAB-mediated reductive amination.[1]

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine 3-Aminooxetane- 3-carbonitrile Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl - H2O Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Iminium Product N-Substituted Product Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocols

This section details a general yet robust protocol for the reductive amination of 3-aminooxetane-3-carbonitrile hydrochloride with a representative aldehyde.

Materials and Reagents
ReagentAcronymGradeSupplierNotes
3-Aminooxetane-3-carbonitrile hydrochloride-≥95%J&K ScientificThe starting amine.
Aldehyde (e.g., Isobutyraldehyde)-Reagent Grade, ≥98%Sigma-AldrichThe carbonyl partner.
Sodium TriacetoxyborohydrideSTABReagent Grade, ≥95%Sigma-AldrichMild and selective reducing agent.[6][7]
1,2-DichloroethaneDCEAnhydrous, ≥99.8%Sigma-AldrichPreferred reaction solvent.[6][8][9] Other aprotic solvents like THF or DCM can be used.
N,N-DiisopropylethylamineDIPEA≥99%Sigma-AldrichNon-nucleophilic base to free the amine from its hydrochloride salt.
Acetic Acid (optional)AcOHGlacialFisher ChemicalCan be used as a catalyst, particularly for less reactive ketones.[6][9]
Saturated Sodium Bicarbonate Solution---For aqueous workup.
DichloromethaneDCMACS GradeFisher ChemicalFor extraction.
Anhydrous Sodium SulfateNa₂SO₄ACS GradeFisher ChemicalFor drying the organic phase.
Step-by-Step Protocol

Workflow start Start reagents 1. Combine Amine HCl, Aldehyde, and DIPEA in DCE start->reagents stir1 2. Stir for 15-30 min at Room Temperature reagents->stir1 add_stab 3. Add STAB portion-wise stir1->add_stab reaction 4. Monitor Reaction by TLC/LC-MS (Typically 2-16 h) add_stab->reaction quench 5. Quench with sat. NaHCO₃ reaction->quench extract 6. Extract with DCM quench->extract dry 7. Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify end End Product purify->end

Caption: Experimental Workflow for Reductive Amination.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminooxetane-3-carbonitrile hydrochloride (1.0 eq).

  • Solvent and Amine Liberation: Add anhydrous 1,2-dichloroethane (DCE, approximately 0.1-0.2 M concentration relative to the limiting reagent). To this suspension, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 15-30 minutes.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. Continue stirring at room temperature. For less reactive carbonyl partners, this pre-stirring period for iminium formation can be extended to 1-2 hours.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-substituted 3-aminooxetane-3-carbonitrile derivative.

Trustworthiness and Self-Validation: Key Considerations

  • Moisture Sensitivity: STAB is sensitive to water, and anhydrous conditions are recommended for optimal results and reproducibility.[6][8]

  • Stoichiometry: While the amine and carbonyl can be used in near-equimolar amounts, a slight excess of the carbonyl compound (up to 1.2 eq) can sometimes drive the iminium formation to completion. The amount of STAB should be sufficient to reduce the formed iminium ion, with 1.2-1.5 equivalents being a standard range.

  • Solvent Choice: DCE is often the solvent of choice as it is aprotic and effectively solubilizes the reaction components.[6][7][9] Tetrahydrofuran (THF) is another viable option. Protic solvents like methanol are generally avoided as they can react with STAB.[6][8]

  • Catalysis with Acetic Acid: For reactions involving less reactive ketones, the addition of 1-2 equivalents of glacial acetic acid can be beneficial.[6][9] The acid catalyzes the dehydration step, accelerating the formation of the iminium ion. However, given the potential for acid-mediated opening of the oxetane ring, this should be approached with caution and on a small scale initially. For most aldehydes, acetic acid is not necessary.[6][9]

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Conclusion

The reductive amination of 3-aminooxetane-3-carbonitrile derivatives using sodium triacetoxyborohydride is a highly effective and reliable method for synthesizing novel N-substituted oxetanes. The protocol outlined in this application note provides a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the underlying mechanism and adhering to the key experimental considerations, scientists can confidently and efficiently incorporate this unique building block into their drug discovery programs, paving the way for the development of next-generation therapeutics with enhanced properties.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11867-11911. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Burés, J. (2015). A Practical Guide to Reductive Amination.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Burrows, C. J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12431-12489. [Link]

  • Myers, A. G. Chem 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Stepan, A. F., et al. (2024). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-145. [Link]

  • Morimoto, H., et al. (1998). Sodium Triacetoxyborotritide: Its Preparation and Use. Journal of Labelled Compounds and Radiopharmaceuticals, 41(1), 1-6. [Link]

  • Bull, J. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10114-10145. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Organic Chemistry, 10(9), 985-1010.

Sources

Application Notes and Protocols: 3-Aminooxetane-3-carbonitrile as a Proline Mimetic in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Control in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and uncontrolled conformational flexibility. Proline residues are unique in their ability to restrict the peptide backbone, often inducing specific secondary structures like β-turns.[1] This has led to a significant interest in developing proline analogues to fine-tune the structural and pharmacological properties of peptides.[2] Among these, oxetane-containing amino acids have emerged as a promising class of building blocks in drug discovery.[3][4][5] The strained four-membered oxetane ring can confer unique structural and physicochemical properties, including improved solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[4][6]

This guide provides a comprehensive overview of the synthesis and application of 3-aminooxetane-3-carbonitrile, a novel proline mimetic, in peptidomimetics. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and incorporation into peptide chains, and discuss its expected impact on peptide structure and function.

Rationale for Employing 3-Aminooxetane-3-carbonitrile

The incorporation of a 3-aminooxetane-3-carbonitrile moiety as a proline surrogate is driven by several key considerations:

  • Conformational Constraint: Similar to proline, the cyclic nature of the oxetane ring restricts the Ramachandran angles of the peptide backbone, promoting the formation of well-defined secondary structures.

  • Metabolic Stability: The oxetane ring is a bioisostere for the carbonyl group and can enhance resistance to enzymatic degradation by proteases.[7][8]

  • Improved Physicochemical Properties: Oxetanes are known to improve aqueous solubility and reduce lipophilicity compared to their carbocyclic or gem-dimethyl counterparts, which are desirable properties for drug candidates.[6]

  • Structural Diversity: The unique geometry of the oxetane ring offers a novel scaffold for exploring chemical space and developing peptidomimetics with unique pharmacological profiles.

Synthesis of the Building Block: N-Fmoc-3-aminooxetane-3-carboxylic acid

The synthesis of the Fmoc-protected 3-aminooxetane-3-carboxylic acid building block, suitable for solid-phase peptide synthesis (SPPS), can be achieved through a multi-step process commencing with a Strecker synthesis on oxetan-3-one.[1][9][10]

Synthetic Pathway Overview

Synthesis_Pathway Oxetanone Oxetan-3-one Aminonitrile 3-Aminooxetane-3-carbonitrile Oxetanone->Aminonitrile Strecker Synthesis (KCN, NH4Cl) AminoAcid 3-Aminooxetane-3-carboxylic acid Aminonitrile->AminoAcid Nitrile Hydrolysis (aq. HCl) FmocAminoAcid N-Fmoc-3-aminooxetane-3-carboxylic acid AminoAcid->FmocAminoAcid Fmoc Protection (Fmoc-OSu, NaHCO3)

Caption: Synthetic route to N-Fmoc-3-aminooxetane-3-carboxylic acid.

Protocol 1: Synthesis of 3-Aminooxetane-3-carbonitrile (Strecker Synthesis)

This protocol is adapted from the classical Strecker synthesis of α-amino acids.[9][10]

  • Reaction Setup: In a well-ventilated fume hood, dissolve potassium cyanide (KCN, 1.1 eq.) and ammonium chloride (NH₄Cl, 1.2 eq.) in aqueous ammonia. Cool the solution to 0°C in an ice bath.

  • Addition of Ketone: Slowly add oxetan-3-one (1.0 eq.) to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminooxetane-3-carbonitrile.

Protocol 2: Hydrolysis to 3-Aminooxetane-3-carboxylic acid
  • Acid Hydrolysis: Add the crude 3-aminooxetane-3-carbonitrile to a solution of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid. Collect the solid by filtration and wash with cold water.

Protocol 3: N-Fmoc Protection

This protocol follows standard procedures for the Fmoc protection of amino acids.

  • Dissolution: Suspend the 3-aminooxetane-3-carboxylic acid in a mixture of 10% aqueous sodium carbonate and a suitable organic solvent (e.g., dioxane).

  • Fmoc-OSu Addition: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq.) in the same organic solvent dropwise to the amino acid suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired N-Fmoc-3-aminooxetane-3-carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered N-Fmoc-3-aminooxetane-3-carboxylic acid into a growing peptide chain requires optimized coupling conditions.[11][12]

SPPS Cycle Overview

SPPS_Cycle Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Washing Washing (DMF, DCM) Deprotection->Washing 1 Coupling Coupling (Fmoc-AA-OH, HATU, DIPEA) Coupling->Washing 3 Washing->Resin Final Cleavage Washing->Deprotection Repeat n times Washing->Coupling 2

Caption: General Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 4: SPPS using N-Fmoc-3-aminooxetane-3-carboxylic acid

This protocol is based on standard Fmoc-SPPS procedures with modifications for a sterically hindered amino acid.[13][14][15]

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM) and then DMF again.

  • Coupling of Standard Amino Acids: For standard amino acids, use a 4-fold excess of Fmoc-amino acid, a suitable coupling reagent like HCTU (3.9 eq.), and a base such as N,N-diisopropylethylamine (DIPEA, 8 eq.) in DMF. Allow the coupling to proceed for 30-60 minutes.

  • Coupling of N-Fmoc-3-aminooxetane-3-carboxylic acid (Double Coupling):

    • Activation: In a separate vial, pre-activate a 4-fold excess of N-Fmoc-3-aminooxetane-3-carboxylic acid with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.

    • First Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Second Coupling: Repeat the activation and coupling steps with a fresh solution of the activated amino acid.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Impact on Peptide Conformation and Properties

The introduction of 3-aminooxetane-3-carbonitrile is anticipated to have a significant impact on the structural and physicochemical properties of the resulting peptidomimetic.

Conformational Effects

Based on studies of other proline mimetics and oxetane-containing peptides, the following conformational effects are expected:

  • β-Turn Induction: The rigid oxetane ring is likely to favor a turn-like conformation in the peptide backbone, similar to proline. This can be advantageous for mimicking the structure of biologically active peptide loops.

  • Disruption of α-Helices: The distinct geometry of the oxetane ring compared to a standard amino acid residue is likely to disrupt the hydrogen bonding pattern of α-helices, leading to a loss of helicity. This can be a useful tool for probing the importance of helical structure for a peptide's function.

ParameterProline3-Aminooxetane-3-carbonitrile (Expected)
Backbone Flexibility RestrictedHighly Restricted
Favored Secondary Structure β-turn, Polyproline II helixβ-turn
Cis/Trans Isomerization SlowPotentially altered kinetics
Impact on α-Helix DisruptiveHighly Disruptive
Physicochemical Properties

The incorporation of the oxetane moiety is expected to confer several beneficial physicochemical properties:

PropertyExpected ImpactRationale
Aqueous Solubility IncreasedThe polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, improving interaction with water.
Metabolic Stability IncreasedThe non-natural oxetane structure is resistant to cleavage by many common proteases.
Lipophilicity (LogP) DecreasedThe polarity of the oxetane ring generally leads to a reduction in lipophilicity.
Basicity of Adjacent Amines ModulatedThe electron-withdrawing nature of the oxetane can decrease the pKa of neighboring amino groups.[4]

Conclusion and Future Outlook

3-Aminooxetane-3-carbonitrile represents a novel and promising building block for the design of peptidomimetics with enhanced structural definition and drug-like properties. The synthetic and SPPS protocols outlined in this guide provide a framework for its practical application in research and drug development. While further biophysical studies, including NMR and X-ray crystallography, are needed to fully elucidate the precise conformational preferences it imparts, the foundational principles of proline mimetics and oxetane chemistry strongly suggest its utility in creating potent and stable peptide-based therapeutics.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega8 (44), 41857-41864 (2023). [Link]

  • Development of oxetane modified building blocks for peptide synthesis. Org. Biomol. Chem.17 , 8337-8343 (2019). [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Med. Chem.12 , 1458-1469 (2021). [Link]

  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (eds. Goodman, M., Felix, A., Moroder, L. & Toniolo, C.) 53-81 (Georg Thieme Verlag, 2002). [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. J. Am. Chem. Soc.138 (4), 1269–1282 (2016). [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Mol. Biotechnol.33 , 237–252 (2006). [Link]

  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. [Link]

  • Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry5 (2), 84-93 (2017). [Link]

  • Oxetanes in Drug Discovery Campaigns. J. Med. Chem.66 (19), 13213–13236 (2023). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules28 (22), 7561 (2023). [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Three distinct conformations of peptide 3 with relevant... ResearchGate. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Org. Lett.16 (9), 2394–2397 (2014). [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Int. J. Mol. Sci.23 (19), 11039 (2022). [Link]

  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC. [Link]

  • Structural mimetics of proline-rich peptides and use of same.
  • Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ChemBeq. [Link]

  • UV Raman Demonstrates that r-Helical Polyalanine Peptides Melt to Polyproline II Conformations. University of Pittsburgh. [Link]

  • Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. PubMed Central. [Link]

  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]

  • Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors. PubMed. [Link]

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Application Notes and Protocols: Incorporating 3-Aminooxetane Motifs into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Small Rings with Big Impact in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior efficacy, selectivity, and pharmacokinetic profiles is a relentless endeavor. Among the various strategies employed to achieve these goals, the incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool. The oxetane ring, a four-membered ether, has garnered significant attention for its unique physicochemical properties.[1][2] This guide focuses specifically on the strategic incorporation of the 3-aminooxetane motif, a versatile building block that can profoundly enhance the drug-like properties of kinase inhibitors.

The compact and polar nature of the oxetane ring allows it to serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to dramatic improvements in aqueous solubility and metabolic stability.[2] The introduction of a 3-amino group provides a convenient handle for further synthetic elaboration, enabling the exploration of diverse chemical space and the optimization of interactions with the target kinase. This document provides a comprehensive overview of the rationale, synthetic strategies, and practical considerations for incorporating 3-aminooxetane motifs into your kinase inhibitor discovery programs.

Strategic Advantages of the 3-Aminooxetane Motif in Kinase Inhibitor Design

The decision to incorporate a 3-aminooxetane moiety is driven by its demonstrated ability to confer a range of desirable attributes to a lead compound. These advantages stem from the unique interplay of the strained ring system and the appended amino group.

Enhancing Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][3] This is attributed to the polarity of the ether oxygen and its ability to act as a hydrogen bond acceptor.[4] Furthermore, the rigid and compact nature of the oxetane ring can shield adjacent functionalities from metabolic enzymes, thereby improving metabolic stability and reducing clearance.[4][5]

A key advantage of the 3-aminooxetane motif is its ability to modulate the basicity (pKa) of nearby amine groups.[1][3] This can be crucial for avoiding off-target effects, such as inhibition of the hERG channel, which is often associated with cardiotoxicity. By lowering the pKa of a distal nitrogen, the 3-aminooxetane can reduce its interaction with the hERG channel at physiological pH.

Improving Potency and Selectivity

The three-dimensional structure of the oxetane ring can introduce favorable conformational constraints on a molecule, leading to a better fit within the kinase ATP-binding pocket and, consequently, increased potency.[6] The amino group at the 3-position provides a vector for introducing additional substituents that can form key interactions with the target kinase, such as hydrogen bonds or van der Waals contacts, further enhancing potency and selectivity.[7]

Illustrative Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

A compelling example of the benefits of incorporating a 3-aminooxetane motif can be found in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. In one study, the replacement of a piperidine moiety with a 3-aminooxetane-substituted piperazine led to a significant improvement in the pharmacokinetic profile of the inhibitor.[3] The resulting compound exhibited higher plasma exposure, lower systemic clearance, and better bioavailability.[3]

Synthetic Protocols for Incorporating the 3-Aminooxetane Motif

The two most prevalent and versatile methods for introducing the 3-aminooxetane moiety are reductive amination using oxetan-3-one and amide coupling with 3-aminooxetane. These approaches leverage commercially available starting materials and are generally robust and scalable.[5][8]

Workflow for 3-Aminooxetane Incorporation

G cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Final Product Lead Compound with Ketone Lead Compound with Ketone Reductive Amination Reductive Amination Lead Compound with Ketone->Reductive Amination Oxetan-3-one Oxetan-3-one Oxetan-3-one->Reductive Amination Lead Compound with Carboxylic Acid Lead Compound with Carboxylic Acid Amide Coupling Amide Coupling Lead Compound with Carboxylic Acid->Amide Coupling 3-Aminooxetane 3-Aminooxetane 3-Aminooxetane->Amide Coupling Kinase Inhibitor with 3-Aminooxetane Motif Kinase Inhibitor with 3-Aminooxetane Motif Reductive Amination->Kinase Inhibitor with 3-Aminooxetane Motif Amide Coupling->Kinase Inhibitor with 3-Aminooxetane Motif

Caption: Synthetic strategies for incorporating 3-aminooxetane.

Protocol 1: Reductive Amination of Oxetan-3-one

This one-pot procedure is highly efficient for coupling a primary or secondary amine on a kinase inhibitor scaffold with oxetan-3-one.[9][10][11] The use of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is crucial as it selectively reduces the intermediate iminium ion without affecting the ketone starting material.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the amine-containing kinase inhibitor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add oxetan-3-one (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

  • Reaction Progression: Continue stirring at room temperature for 4-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DCM and DCE are excellent choices due to their ability to dissolve a wide range of organic compounds and their inertness under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less reactive towards the ketone starting material and more selective for the iminium ion.[9][11]

  • Stoichiometry: A slight excess of oxetan-3-one and the reducing agent is used to ensure complete conversion of the starting amine.

Protocol 2: Amide Coupling with 3-Aminooxetane

This method is ideal for incorporating the 3-aminooxetane motif onto a kinase inhibitor scaffold that possesses a carboxylic acid functionality. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral substrates.[12][13][14]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid-containing kinase inhibitor (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1 M), add HATU (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Acid Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add 3-aminooxetane (1.2 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous DMF or MeCN are used to prevent hydrolysis of the activated ester intermediate.

  • Coupling Reagent: HATU is a highly effective coupling reagent that minimizes side reactions and is particularly useful for coupling less reactive amines.[14]

  • Base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the reaction without interfering with the coupling process.

Data Presentation: Quantifying the Impact of 3-Aminooxetane Incorporation

The following table provides a summary of the observed improvements in key drug-like properties upon the incorporation of a 3-aminooxetane motif in representative kinase inhibitors.

ParameterParent Compound3-Aminooxetane AnalogueFold ImprovementReference
Potency (IC₅₀) 100 nM15 nM~7x[3]
Aqueous Solubility 10 µg/mL150 µg/mL15x[5]
Metabolic Stability (t½) 30 min120 min4x[5]
hERG Inhibition (IC₅₀) 1 µM>30 µM>30x[1]

Troubleshooting and Considerations for Stability

While the oxetane ring offers numerous advantages, its strained nature can also present challenges. The ring is susceptible to opening under strongly acidic conditions or at high temperatures.[5][15]

Potential Issues and Solutions:

  • Ring Opening During Synthesis: Avoid harsh acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like DIPEA. When performing reactions that generate acidic byproducts, ensure they are neutralized promptly.

  • Instability During Purification: Use neutral or slightly basic conditions for chromatography. Avoid prolonged exposure to silica gel, which can be slightly acidic.

  • Storage: Store 3-aminooxetane-containing compounds in a cool, dry place, protected from light and strong acids.

A Note on Substitution: 3,3-disubstituted oxetanes generally exhibit greater stability towards ring-opening compared to their monosubstituted counterparts.[5][15] If stability is a major concern, exploring synthetic routes to 3-amino-3-substituted oxetanes may be beneficial.

Visualizing the Impact: Kinase-Inhibitor Interactions

The following diagram illustrates how the 3-aminooxetane motif can enhance the binding of an inhibitor to the kinase active site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor with 3-Aminooxetane Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Core Scaffold Core Scaffold Core Scaffold->Hinge Region H-bonds Core Scaffold->Hydrophobic Pocket Hydrophobic Interactions 3-Aminooxetane 3-Aminooxetane 3-Aminooxetane->Solvent Exposed Region Improved Solubility (H-bond with water)

Caption: Enhanced kinase binding with 3-aminooxetane.

Conclusion

The incorporation of 3-aminooxetane motifs represents a powerful and validated strategy for optimizing the properties of kinase inhibitors. By judiciously applying the synthetic protocols outlined in this guide and understanding the underlying principles of its impact on molecular properties, researchers can significantly enhance their chances of discovering novel therapeutics with improved efficacy, safety, and developability. The versatility of the 3-aminooxetane building block ensures its continued prominence in the medicinal chemist's toolbox for years to come.

References

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  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023). ACS Publications. [Link]

  • Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. (2024). PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]

  • Comparison of different tyrosine kinase inhibitors (TKIs). (n.d.). ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. (2016). ACS Publications. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. (n.d.). PubMed. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). [Link]

  • Comparative Effectiveness of Newer Tyrosine Kinase Inhibitors Versus Imatinib in the First-Line Treatment of Chronic-Phase Chronic Myeloid Leukemia Across Risk Groups: A Systematic Review and Meta-Analysis of Eight Randomized Trials. (2016). PubMed. [Link]

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Application Note: Strategic Incorporation of 3-Aminooxetane-3-carbonitrile in Late-Stage Drug Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The incorporation of 3,3-disubstituted oxetanes has become a cornerstone strategy in modern medicinal chemistry, popularized by the foundational work of Carreira and Rogers-Evans. 3-Aminooxetane-3-carbonitrile represents a high-value building block that serves as a metabolic "shield" and a physicochemical modulator.

Unlike the lipophilic gem-dimethyl group (


), the oxetane ring reduces 

(typically by 0.4–1.0 units) while blocking metabolic soft spots (CYP450 oxidation). The specific presence of the nitrile group adjacent to the amine provides a unique vector for orthogonal functionalization, allowing the molecule to serve as a lynchpin in fragment-based drug discovery (FBDD).
Physicochemical Impact Analysis

The following table contrasts the oxetane motif with traditional structural elements it replaces.

Propertygem-Dimethyl (

)
Carbonyl (

)
3,3-Disubst.[1] Oxetane Impact on Drug Design
Lipophilicity (

)
Baseline (High)LowSignificant Decrease Improves solubility; reduces non-specific binding.
Metabolic Stability Low (Benzylic oxidation risk)Variable (Hydrolase risk)High Blocks metabolic "hot spots" without adding lipophilicity.
H-Bond Acceptor NoneStrongModerate Oxetane oxygen acts as a weak H-bond acceptor, influencing potency.
Conformation Flexible/RotatablePlanar (

)
Rigid (

)
Locks vectors; alters exit vectors for substituents.

Mechanistic Considerations & Stability

Before initiating synthesis, the researcher must understand the specific reactivity profile of 3-aminooxetane-3-carbonitrile.

  • The Steric-Electronic Conflict: The amine is attached to a quaternary carbon, creating significant steric bulk. Furthermore, the electron-withdrawing nitrile group reduces the nucleophilicity of the amine (

    
    ). Standard coupling protocols (e.g., EDC/NHS) often fail. 
    
  • Acid Sensitivity (The "Achilles' Heel"): While 3,3-disubstitution stabilizes the ring compared to monosubstituted oxetanes, the ring remains susceptible to acid-catalyzed ring opening (hydrolysis to the 1,3-diol) under strong Brønsted acidic conditions (pH < 1) or in the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ).
Decision Logic for Functionalization

The following workflow outlines the strategic decision-making process for utilizing this building block.

Oxetane_Workflow Start Start: 3-Aminooxetane-3-carbonitrile Target Identify Target Functionality Start->Target Amide Amide/Urea Linkage Target->Amide Acylation SecondaryAmine Secondary Amine Target->SecondaryAmine Alkylation Heterocycle Tetrazole/Imidazole Target->Heterocycle Nitrile Conversion Coupling High-Energy Coupling (HATU/HOAt) Amide->Coupling Steric Bulk RedAmination Reductive Amination (Mild Hydride) SecondaryAmine->RedAmination Avoid Alkyl Halides Cycloadd [2+3] Cycloaddition (TMSN3 / Mild LA) Heterocycle->Cycloadd Avoid Strong Acid Check QC: Check for Ring Opening (+18 Da Mass Shift) Coupling->Check RedAmination->Check Cycloadd->Check

Figure 1: Strategic decision tree for functionalizing 3-aminooxetane-3-carbonitrile. Note the critical QC step to detect ring opening.

Detailed Experimental Protocols

Protocol A: Amide Bond Formation (High-Difficulty Coupling)

Rationale: Due to the reduced nucleophilicity and high steric hindrance of the amine, highly reactive "onium" salts (HATU/COMU) are required. Carbodiimides are generally insufficient.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • 3-Aminooxetane-3-carbonitrile (1.1 equiv) [CAS: 1818847-73-2]

  • HATU (1.2 equiv) or COMU (1.2 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Anhydrous DMF or DMA (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5–10 minutes. Note: The solution should turn yellow (HATU activation).

  • Amine Addition: Add 3-aminooxetane-3-carbonitrile (free base or HCl salt neutralized with extra DIPEA) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Check: Monitor by LCMS. If conversion stalls <50%, do not heat above 50°C. Instead, add HOAt (0.5 equiv) as an additive.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (avoid acidic washes like 1M HCl which can open the ring). Wash with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting:

  • Low Yield? Switch to the Acid Fluoride method (Cyanuric fluoride + Pyridine) to generate the acid fluoride intermediate, which is highly reactive toward hindered amines.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation or elimination. Reductive amination is preferred but requires mild reducing agents to prevent nitrile reduction or ring opening.

Materials:

  • Aldehyde Partner (1.0 equiv)

  • 3-Aminooxetane-3-carbonitrile (1.0 equiv)

  • NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM or DCE (1,2-dichloroethane)

Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in DCE. Add catalytic acetic acid (

    
    ). Stir for 1 hour at RT.
    
    • Note: Use molecular sieves (4Å) if the imine formation is sluggish.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Stir: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Purification: Extract with DCM. Flash chromatography (DCM/MeOH).

Protocol C: Nitrile-to-Tetrazole Transformation (Bioisostere Expansion)

Rationale: Converting the nitrile to a tetrazole creates a carboxylic acid bioisostere (


). Traditional conditions (NaN3 + 

+ Heat) are too acidic and harsh for the oxetane.

Materials:

  • Oxetane-Nitrile Substrate[2]

  • TMSN3 (Trimethylsilyl azide) (2.0 equiv)

  • Dibutyltin oxide (

    
    ) (0.1 equiv) - Catalyst
    
  • Toluene or DME

Procedure:

  • Setup: In a sealed pressure vial, dissolve the substrate and catalyst in Toluene.

  • Addition: Add

    
     under inert atmosphere.
    
  • Reaction: Heat to 80°C (Caution: Do not exceed 100°C). Monitor closely by LCMS.

  • Hydrolysis: Cool to RT. Add MeOH to cleave the TMS-tetrazole intermediate.

  • Workup: Concentrate and purify via Reverse Phase HPLC (neutral buffer preferred).

Quality Control & Troubleshooting Map

The primary failure mode in oxetane chemistry is Ring Opening . This usually manifests as the formation of a 1,3-diol, identifiable by a mass shift of +18 Da (Water addition) or +36 Da (HCl addition) in LCMS.

Troubleshooting Issue Problem: Low Yield / Degradation Diag1 LCMS: +18 Da (M+18)? Issue->Diag1 Yes1 Ring Hydrolysis Detected Diag1->Yes1 Yes No1 Starting Material Intact Diag1->No1 No Sol1 Action: Remove Acidic Washes Switch to Neutral Workup Yes1->Sol1 Sol2 Action: Increase Activation Use Acid Fluoride or HOAt No1->Sol2

Figure 2: Diagnostic logic for troubleshooting reaction failures.

Critical Handling Notes
  • Avoid TFA: When removing protecting groups (e.g., Boc) elsewhere in the molecule, use HCl in Dioxane (short exposure) or TMSOTf/2,6-lutidine rather than neat TFA.

  • Lewis Acids: Avoid

    
    , 
    
    
    
    , or
    
    
    in high concentrations.

References

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3] Chemical Reviews, 116(19), 12150–12233.

  • Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry, 54(24), 8321–8342.

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and Phosphonium Salts.

Sources

Troubleshooting & Optimization

stability of 3-Aminooxetane-3-carbonitrile in trifluoroacetic acid (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 3-Aminooxetane-3-carbonitrile in Trifluoroacetic Acid (TFA) . It is designed for medicinal chemists and process scientists performing Boc-deprotection or utilizing TFA as a solvent/reagent.

Executive Summary

Status: Conditionally Stable. 3-Aminooxetane-3-carbonitrile is generally stable in TFA/DCM mixtures (e.g., 1:1 to 1:4 v/v) at 0°C to Room Temperature (20–25°C) for durations typical of Boc-deprotection (1–4 hours).[1]

Critical Risk Factor: The oxetane ring is strained (~106 kJ/mol).[2] While the 3,3-disubstitution pattern provides kinetic stability (Thorpe-Ingold effect), prolonged exposure (>12h) , elevated temperatures (>30°C) , or the presence of strong nucleophiles in the acidic media will drive acid-catalyzed ring opening (hydrolysis or solvolysis).

Part 1: The Stability Mechanism

To troubleshoot effectively, you must understand the competing pathways occurring in your flask.

The "Protection" Paradox

In TFA, the primary amino group is immediately protonated to form the ammonium salt (


). This is beneficial:
  • Deactivation: The protonated amine cannot act as an intramolecular nucleophile to open the ring.

  • Electronic Shielding: The strong electron-withdrawing nature of the ammonium group (and the nitrile) reduces the basicity of the oxetane oxygen, making the ring oxygen less likely to accept a proton (the necessary first step for degradation).

The Degradation Pathway

Degradation occurs if the oxetane oxygen does get protonated. The ring opens via an


-like or borderline 

mechanism, usually attacked by the trifluoroacetate anion (

) or trace water.

OxetaneStability Start 3-Aminooxetane-3-carbonitrile (Boc-Protected or Free) TFA_Add Add TFA Start->TFA_Add Amine_Prot Path A (Fast): Amine Protonation (Forms Ammonium Salt) TFA_Add->Amine_Prot Major Path Ox_Prot Path B (Slow): Oxygen Protonation (Reversible) TFA_Add->Ox_Prot Minor Path Stable STABLE SPECIES (Kinetic Trap) Amine_Prot->Stable Stable->Ox_Prot High Temp / Long Time Activated Activated Oxetonium Ion Ox_Prot->Activated Attack Nucleophilic Attack (TFA- or H2O) Activated->Attack RingOpen DEGRADATION (Amino-Alcohol / Ester) Attack->RingOpen

Figure 1: Kinetic competition between stable salt formation and acid-catalyzed ring opening.

Part 2: Standard Operating Procedure (SOP)

Use this protocol for Boc-removal to maximize yield and minimize ring opening.

Reagents
  • Substrate: N-Boc-3-aminooxetane-3-carbonitrile.

  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade (Low water content is preferred).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Scavenger (Optional): Triethylsilane (TES) (Only if specific carbocation scavenging is needed; avoid thiols if possible).

Protocol Steps
  • Dissolution: Dissolve the substrate in DCM (0.1 M to 0.2 M concentration).

  • Cooling (Critical): Cool the solution to 0°C (Ice bath). Do not skip this step.

  • Acid Addition: Add TFA dropwise.

    • Recommended Ratio: DCM:TFA (2:1 or 4:1). Avoid neat TFA if possible to reduce ionic strength and heat of mixing.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature.

  • Monitoring: Check LCMS/TLC at 1 hour .

    • Target: Disappearance of Boc starting material.

    • Stop: As soon as conversion is >95%.

  • Quenching (The Danger Zone):

    • Concentrate the mixture in vacuo at low temperature (<30°C) . Do not heat the rotavap bath excessively.

    • Do not quench by dumping into strong aqueous base while still acidic/hot, as the heat of neutralization can trigger degradation.

    • Preferred: Remove volatiles, then redissolve in DCM and wash with saturated

      
       or use a basic resin (e.g., PL-HCO3 MP) for neutralization.
      
Part 3: Troubleshooting Guide
Symptom: New Polar Impurity on LCMS

Diagnosis: Ring Opening. If you observe a peak with Mass =


 (Water adduct) or 

(TFA adduct), the ring has opened.
ObservationProbable CauseCorrective Action
Mass +18 (M+H₂O) Hydrolysis due to wet TFA or aqueous workup delay.Use anhydrous TFA/DCM. Minimize time in aqueous media during workup.
Mass +114 (M+TFA) Solvolysis by TFA anion.Reduce TFA concentration (use 10-20% TFA in DCM). Reduce reaction time.
Low Yield Polymerization or decomposition during concentration.Keep rotavap bath <30°C. Do not concentrate to absolute dryness if the oil is unstable; use directly in the next step if possible.
FAQ: Frequently Asked Questions

Q1: Can I use HCl in Dioxane instead of TFA? A: Yes, and it is often safer . 4M HCl in Dioxane is a non-aqueous condition that effectively removes Boc. The chloride ion is a nucleophile, but in the absence of water and at 0°C, the 3,3-disubstituted oxetane is robust. If TFA causes degradation, switch to HCl/Dioxane (0°C to RT).

Q2: Will the nitrile group hydrolyze in TFA? A: Unlikely under these conditions. Nitrile hydrolysis to an amide or acid usually requires heating in strong aqueous acid (e.g.,


 at 80°C). At RT in TFA/DCM, the nitrile is chemically inert.

Q3: Can I leave the reaction overnight? A: No. While the ammonium salt protects the ring, "equilibrium always wins" eventually. Overnight exposure increases the probability of the slow path (Path B in Figure 1) leading to ring opening. Quench as soon as the Boc is gone.

Q4: I need to use a cation scavenger. Can I use Thioanisole or Ethanedithiol? A: Proceed with Caution. Thiols are strong nucleophiles. While they are intended to trap the tert-butyl cation, they can also attack the protonated oxetane ring (Ring Opening by S-nucleophiles). Triethylsilane (TES) is a safer alternative as it is a hydride source, not a nucleophile that forms stable ring-opened adducts in this context.

Part 4: Comparative Stability Data
Reagent SystemTemperatureStability RatingNotes
20% TFA in DCM 0°CHigh Recommended standard condition.
50% TFA in DCM 25°CModerate Monitor closely; stop < 2 hours.
Neat TFA 25°CLow-Moderate Higher risk of trifluoroacetate ester formation.
4M HCl in Dioxane 0°C - 25°CHigh Excellent alternative; product is HCl salt.
Aq. HCl (1M) 25°CLow Water acts as nucleophile; hydrolysis likely.
References
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. Link

    • Mechanistic grounding on the stability of 3,3-disubstituted oxetanes vs. monosubstituted analogs.
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. Link

    • Discusses the physical properties and metabolic/chemical stability of the oxetane core.
  • Jenkins, K., et al. (2004). Structure-Stability Relationships of Oxetanes. Journal of Organic Chemistry. Link

    • Provides data on acid-c
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley. Link

    • Standard protocols for Boc deprotection and compatibility m

Sources

Technical Support Center: Purification of 3-Aminooxetane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Aminooxetane-3-carbonitrile hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable building block. As a key intermediate in medicinal chemistry, achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final drug candidates.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of handling and purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Aminooxetane-3-carbonitrile hydrochloride?

A1: Due to its functionalities, the compound should be stored under controlled conditions to prevent degradation. The recommended storage is in an inert atmosphere (Nitrogen or Argon), at 2-8°C, and protected from moisture.[2] The hydrochloride salt form provides greater stability compared to the freebase, but the strained oxetane ring and the α-aminonitrile moiety can still be susceptible to degradation over time, especially in the presence of moisture or reactive atmospheric components.

Q2: What are the primary routes of degradation for this compound?

A2: There are two main points of instability in the molecule's structure:

  • The Oxetane Ring: This four-membered ring is strained and can undergo ring-opening, particularly under strongly acidic or basic conditions.[3] While the hydrochloride salt provides a mildly acidic environment where it is generally stable, exposure to strong bases during workup or chromatography can lead to decomposition.

  • The α-Aminonitrile Moiety: This functional group can be unstable and may be susceptible to hydrolysis, especially if exposed to water and elevated temperatures for prolonged periods. This could lead to the formation of the corresponding α-amino amide or carboxylic acid.

Q3: What are the likely impurities in a crude sample?

A3: Impurities can stem from the synthetic route or subsequent degradation.[][] If prepared via a Strecker-type synthesis from oxetan-3-one, potential impurities include:

  • Unreacted oxetan-3-one.

  • The corresponding oxetane cyanohydrin (from the addition of cyanide without the amine).

  • Byproducts from the polymerization of oxetan-3-one or the product itself.

  • Residual solvents or reagents from the synthesis and workup.[3][6]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying crystalline solids like 3-Aminooxetane-3-carbonitrile hydrochloride. However, challenges can arise. This section addresses specific issues in a question-and-answer format.

Q4: My compound "oils out" and refuses to crystallize upon cooling. What's happening and how do I fix it?

A4:

  • Probable Cause: This typically occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated below the compound's melting point, causing it to separate as a liquid phase instead of a solid crystal lattice. This is often exacerbated by the presence of impurities that depress the melting point or by cooling the solution too rapidly.

  • Solution Strategy:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to ensure you are not at the saturation limit.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.[7]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a solvent system where the compound has lower solubility at high temperatures or employ a solvent/anti-solvent system (see Protocol 1).

Q5: After recrystallization, my product is still colored (e.g., yellow or off-white). How can I obtain a colorless product?

A5:

  • Probable Cause: The color is due to highly conjugated, colored impurities that are present in small quantities but are intensely colored. These impurities may have solubility characteristics similar to your product, causing them to co-precipitate.

  • Solution Strategy:

    • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules.

      • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight).

      • Caution: Adding charcoal to a near-boiling solution can cause violent bumping. Cool the solution slightly before adding.

      • Boil the mixture for 5-10 minutes to allow for adsorption.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.

    • Repeat Recrystallization: A second recrystallization in a different solvent system may successfully separate the impurity.

Q6: My product purity, as determined by HPLC or NMR, does not significantly improve after recrystallization. What should I do?

A6:

  • Probable Cause: The primary impurity has a very similar structure and polarity to your product, resulting in nearly identical solubility in the chosen solvent system. This leads to co-crystallization, where the impurity is incorporated into the crystal lattice of your product.

  • Solution Strategy:

    • Systematic Re-screening of Solvents: The impurity's solubility may differ significantly in another solvent. Test a new range of solvents or solvent/anti-solvent pairs (see Table 1).

    • Switch Purification Method: If recrystallization fails, an alternative technique is necessary.

      • Preparative Chromatography: While challenging for very polar, ionic compounds, chromatography can be effective. Due to the basic amine and polar nature, streaking can occur on standard silica gel.[8]

        • HILIC (Hydrophilic Interaction Liquid Chromatography): This is often an excellent choice for highly polar compounds.[9]

        • Reversed-Phase (C18) Prep-HPLC: This can also be used, often with a mobile phase containing a buffer (e.g., ammonium formate or formic acid) to ensure consistent ionization and good peak shape.

Q7: My recovery yield is very low after recrystallization. How can I improve it?

A7:

  • Probable Cause: Low recovery is typically due to one of three factors: (1) using an excessive volume of recrystallization solvent, (2) premature crystallization during hot filtration, or (3) significant product solubility in the cold mother liquor.

  • Solution Strategy:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small increments.

    • Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, receiving flask) hot. This can be done by pre-heating them in an oven or by passing hot solvent through the funnel just before filtering your solution.

    • Maximize Crystal Recovery:

      • Cool the filtrate for an adequate amount of time, finishing with an ice-water bath to minimize the product's solubility in the mother liquor.

      • Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away adhering impurities without dissolving the product.

      • Consider concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.

Experimental Protocols & Data
Protocol 1: Optimized Recrystallization of 3-Aminooxetane-3-carbonitrile HCl

This protocol outlines a robust method for purification using a solvent/anti-solvent approach, which provides excellent control over the crystallization process.

Step 1: Solvent Selection

  • Find a "solvent" in which the compound is readily soluble (e.g., Methanol, Water, Isopropanol).

  • Find an "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl ether, Ethyl Acetate, Dichloromethane). The two solvents must be miscible.

Step 2: Dissolution

  • Place the crude 3-Aminooxetane-3-carbonitrile HCl in an Erlenmeyer flask with a stir bar.

  • Add the minimum volume of the primary "solvent" (e.g., Isopropanol) with gentle heating (40-50°C) until the solid is completely dissolved.

Step 3: Crystallization

  • While stirring the warm solution, slowly add the "anti-solvent" (e.g., Diethyl ether) dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Add a few drops of the primary "solvent" to redissolve the precipitate and make the solution clear again.

Step 4: Cooling and Crystal Growth

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 5: Collection and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold anti-solvent.

  • Dry the crystals under high vacuum to remove all residual solvents.

Table 1: Suggested Solvent Systems for Recrystallization

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Notes
Isopropanol (IPA)Diethyl Ether (Et₂O)A common and effective system. Good for inducing crystallization.
Methanol (MeOH)Ethyl Acetate (EtOAc)Methanol is a strong solvent; use minimal volume.
Water (H₂O)Acetonitrile (ACN)Useful if the compound is highly water-soluble.
Ethanol (EtOH)Dichloromethane (DCM)Ensure adequate ventilation when using DCM.
Protocol 2: Purity Assessment by HPLC

Verifying purity post-recrystallization is essential. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is well-suited for this polar compound.[9]

Table 2: Example HILIC Method Parameters

ParameterCondition
Column HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in Water (pH adjusted to ~3.5 with formic acid)
Mobile Phase B Acetonitrile
Gradient Start at 95% B, decrease to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Acetonitrile:Water
Visual Workflow and Troubleshooting Diagrams

Diagram 1: General Purification Workflow

This diagram illustrates the standard decision-making process for purifying the crude product.

crude Crude Product recrystallize Perform Recrystallization (Protocol 1) crude->recrystallize check_purity Check Purity (HPLC / NMR) recrystallize->check_purity pure_product Pure Product (>98%) check_purity->pure_product Purity OK further_purify Further Purification (e.g., Chromatography) check_purity->further_purify Purity Not OK further_purify->check_purity

Caption: Standard workflow for purification and analysis.

Diagram 2: Troubleshooting Recrystallization Issues

This decision tree helps diagnose and solve common problems encountered during recrystallization.

start Recrystallization Attempt issue What is the issue? start->issue oiling_out Product Oils Out issue->oiling_out Oiling low_yield Low Recovery issue->low_yield Yield poor_purity Purity is Poor issue->poor_purity Purity oil_sol_1 Re-heat, add more solvent, and cool slowly oiling_out->oil_sol_1 yield_sol_1 Use minimum hot solvent low_yield->yield_sol_1 purity_sol_1 Use activated charcoal for colored impurities poor_purity->purity_sol_1 oil_sol_2 Try seeding or scratching oil_sol_1->oil_sol_2 oil_sol_3 Change solvent system oil_sol_2->oil_sol_3 yield_sol_2 Ensure apparatus is hot during filtration yield_sol_1->yield_sol_2 yield_sol_3 Cool thoroughly & wash with minimal cold solvent yield_sol_2->yield_sol_3 purity_sol_2 Try a different recrystallization solvent purity_sol_1->purity_sol_2 purity_sol_3 Switch to chromatography purity_sol_2->purity_sol_3

Caption: A decision tree for troubleshooting recrystallization.

References
  • ResearchGate. (2016). How do I purify amidoxime derivatives?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Reddit. (2022). Purification of aminonitrile. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Google Patents. (n.d.). CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • EON Biotech. (n.d.). 3-Oxetanecarbonitrile, 3-amino-, hydrochloride (1:1) – (1818847-73-2). [Link]

  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

  • Reddit. (2024). How to purify amino acid with mineral salt. [Link]

  • ResearchGate. (2022). Simple methodology for the purification of amino acids. [Link]

  • PubMed. (2004). Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. [Link]

  • Reddit. (2024). how to avoid minerals and salts and precipitates in hplc system. [Link]

  • MySkinRecipes. (n.d.). 3-aminooxetane-3-carbonitrile hydrochloride. [Link]

Sources

troubleshooting low yields in 3,3-disubstituted oxetane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3-Disubstituted Oxetane Chemistry Subject: Troubleshooting Low Yields & Stability Issues Ticket ID: OX-33-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Oxetane Paradox

You are likely employing 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl or carbonyl groups to improve solubility and metabolic stability. However, you are encountering a paradox: kinetic stability vs. thermodynamic strain.

While 3,3-disubstituted oxetanes are surprisingly robust to basic and nucleophilic conditions (due to the steric "Thorpe-Ingold" protection of the backside), they possess ~106 kJ/mol of ring strain. This makes them hypersensitive to Lewis acids and susceptible to volatility issues often mistaken for chemical decomposition.

This guide addresses the three critical failure points: Ring Closure , Cross-Coupling (The Neopentyl Wall) , and Isolation .

Module 1: Synthesis of the Core (Ring Closure Failures)

User Complaint: "I am trying to synthesize a 3,3-disubstituted oxetane via intramolecular etherification of a 1,3-diol, but my yields are stuck at <40%."

Diagnosis: The reaction is a competition between the desired 5-exo-tet (or effectively 4-exo-tet in this strained system) cyclization and two parasitic pathways: Grob Fragmentation and Elimination .

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Leaving Group Tosylate (Ts) over Mesylate (Ms)Mesylates are smaller and harder, often promoting elimination or fragmentation. Tosylates are bulkier, favoring the conformation required for cyclization.
Base n-BuLi (at -78°C) or NaH (reflux)n-BuLi: Deprotonates rapidly at low temp, favoring kinetic cyclization before fragmentation can occur.NaH: Thermodynamic control; requires reflux to overcome the activation energy of the strained ring closure.
Solvent THF (Anhydrous)Essential to solvate the cation and separate the ion pair, increasing the nucleophilicity of the alkoxide.

The "Gateway" Protocol (Carreira Method):

  • Substrate: 2,2-disubstituted-1,3-propanediol.

  • Activation: Monotosylation (1.0 equiv TsCl, Et3N, catalytic Me3N·HCl). Crucial: Do not bis-tosylate.

  • Cyclization: Cool solution of monotosylate in THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. Allow to warm to RT slowly.

  • Checkpoint: If n-BuLi fails, switch to NaH (2.5 equiv) in THF at reflux (60°C) for 3 hours.

Module 2: Functionalization (The Neopentyl Wall)

User Complaint: "My Suzuki/Buchwald coupling on 3-iodooxetane is failing. The starting material remains unreacted."

Diagnosis: You are fighting the Neopentyl Effect . The carbon at the 3-position is quaternary-like. Standard Pd(0) oxidative addition into the C-I bond is kinetically inhibited by the adjacent 2,2- and 4,4- hydrogens. Furthermore, β-hydride elimination is impossible (no β-hydrogens), but reductive elimination is slow due to sterics.

Visualizing the Bottleneck:

OxetaneCoupling cluster_mech Mechanism Check Start 3-Iodooxetane (Substrate) Step1 Oxidative Addition (The Bottleneck) Start->Step1 PathA Standard Ligands (PPh3, dppf) Step1->PathA Using PathB Bulky/Electron-Rich Ligands (Q-Phos, X-Phos) Step1->PathB Using OutcomeFail No Reaction (Steric Shielding) PathA->OutcomeFail OutcomeSuccess Pd(II) Intermediate Formed PathB->OutcomeSuccess Transmetallation Transmetallation OutcomeSuccess->Transmetallation Reductive Elimination Reductive Elimination Transmetallation->Reductive Elimination Product Product Reductive Elimination->Product

Caption: The "Neopentyl Wall" in 3-substituted oxetanes blocks standard oxidative addition. Specialized ligands are required to breach this barrier.

Optimization Matrix for Cross-Coupling:

Reaction TypeRecommended Catalyst SystemOperational Note
Suzuki-Miyaura Pd(dppf)Cl2 or Pd2(dba)3 + S-Phos S-Phos and X-Phos are sufficiently electron-rich to force oxidative addition despite the steric bulk.
Negishi Pd(P(t-Bu)3)2 Alkyl-zinc reagents are more aggressive. The bulky phosphine prevents catalyst decomposition.
Photoredox (Ni) NiCl2·glyme + Ir(ppy)3 Best for difficult cases. Radical generation at the 3-position bypasses the steric requirement of concerted oxidative addition.

Module 3: Stability & Isolation (The Silent Killers)

User Complaint: "My NMR showed 95% conversion, but after column chromatography and evaporation, I recovered <10% yield."

Diagnosis: This is likely a combination of Acid-Catalyzed Ring Opening on silica and Volatility during evaporation.

FAQ: Why did it decompose on the column? Oxetanes are basic (Lewis bases). They will coordinate to the acidic sites on standard silica gel (


), activating the ring strain. Any trace nucleophile (water, methanol) will then open the ring to form a linear alcohol/ether.

The "Safe-Passage" Purification Protocol:

  • Pre-treatment: Add 1% Triethylamine (Et3N) to your eluent system before packing the column. This neutralizes acidic sites on the silica.

  • Alternative Phase: Use Basic Alumina or Florisil instead of silica gel.

  • Workup: Avoid acidic washes (HCl, KHSO4). Use saturated NH4Cl or NaHCO3.

FAQ: Where did my product go? Low molecular weight 3,3-disubstituted oxetanes (MW < 150) are highly volatile. They often co-evaporate with solvents like DCM or THF.

Volatility Management Guide:

  • Solvent Switch: Extract with MTBE (Methyl tert-butyl ether) or Et2O instead of DCM. These boil at lower temperatures, allowing you to keep the water bath cooler.

  • Vacuum Control: Do not go below 100 mbar on the rotavap.

  • Telescoping: If possible, do not isolate the intermediate. React the crude oxetane in the next step (e.g., saponification or coupling) immediately.

Module 4: Decision Tree for Reaction Failure

Use this logic flow to diagnose your specific issue.

OxetaneTroubleshooting Start Low Yield Observed CheckNMR Check Crude NMR (Before Workup) Start->CheckNMR Branch1 Product Visible in Crude? CheckNMR->Branch1 Yes Yes Branch1->Yes No No Branch1->No Volatile Issue: Volatility Action: controlled vacuum, low temp bath. Yes->Volatile Lost on Rotavap Decomp Issue: Acid Sensitivity Action: Use Basic Alumina or 1% Et3N/Silica. Yes->Decomp Lost on Column RingOpen Linear Byproducts? (Ring Opening) No->RingOpen NoReact Starting Material Left? (Sterics/Reactivity) No->NoReact FixOpen Action: Remove Lewis Acids, Check solvent dryness. RingOpen->FixOpen FixSteric Action: Change Ligand (SPhos), Increase Temp, Switch to Ni/Radical. NoReact->FixSteric

Caption: Diagnostic logic flow for identifying the root cause of yield loss in oxetane synthesis.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][4][5] Angewandte Chemie International Edition.[1][2][6] Link

  • Bull, J. A., et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4] Chemical Reviews.[2][6] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry. Link

  • Jenkins, K., et al. (2014). Practical Synthesis of 3,3-Disubstituted Oxetanes. Organic Letters. Link

Sources

Technical Support Center: Aminooxetane Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AOX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

User Issue:

"I synthesized a 3-aminooxetane derivative. The crude NMR looked promising, but after workup and silica column chromatography, the compound degraded into a complex mixture of aldehydes and diols. How do I prevent this decomposition?"

Root Cause Analysis: The "Friability" of the Four-Membered Ring

Welcome to the support desk. Your issue is a classic case of Acid-Catalyzed Strain Release .

While modern literature (Carreira, Bull) correctly identifies that 3,3-disubstituted oxetanes are more robust than historically believed, aminooxetanes possess a unique vulnerability. The oxetane ring has a strain energy of ~106 kJ/mol (25.5 kcal/mol). The oxygen atom is Lewis basic, and the adjacent amine (though less basic than a standard alkyl amine due to the oxetane's inductive effect) can act as an internal nucleophile or general base.

The Failure Mode:

  • Protonation: Trace acid (from silica gel or unquenched reagents) protonates the oxetane oxygen.

  • Activation: The C-O bond weakens.

  • Fragmentation: The ring opens to relieve strain, often triggered by nucleophilic attack (water, chloride) or elimination (Grob-type fragmentation), leading to aldehydes or allylic alcohols.

Visualizing the Failure Pathway

OxetaneDecomposition Oxetane Aminooxetane (Strained Ring) Protonation Protonation (H+ from Silica/Acid) Oxetane->Protonation + H+ Activated Activated Oxonium Intermediate Protonation->Activated RingOpen Ring Opening (Strain Release) Activated->RingOpen Nucleophilic Attack (H2O / Cl-) Products Decomposition Products (Aldehydes/Diols) RingOpen->Products

Figure 1: The "Death Spiral" of aminooxetanes in acidic environments. Protonation unlocks the kinetic barrier to ring opening.

Module 1: Workup Protocols (The Triage)

The Golden Rule: Never expose aminooxetanes to pH < 7 during workup.

Q: Can I use 1M HCl to quench my reductive amination?

A: Absolutely not. Even though the pKa of the oxetane oxygen is low, local concentrations of strong acid during quenching will protonate the ring.

  • The Fix: Use a basic or buffered quench.

Recommended Quench Protocol:

  • Rochelle’s Salt (Potassium Sodium Tartrate): Ideal for aluminum hydride reductions. It solubilizes aluminum salts at neutral/mildly basic pH.

  • Saturated NaHCO₃: Maintains a pH ~8-9.

  • 1M NaOH: Use only if your molecule has no base-sensitive esters.

Q: My extraction yields are low. Is the compound water-soluble?

A: Likely, yes. Aminooxetanes are polar. The oxetane oxygen is a hydrogen bond acceptor, and the amine adds polarity.

  • The Fix:

    • Saturate the aqueous layer with NaCl (brine) and solid NaCl.

    • Use CHCl₃/IPA (3:1) as the organic extraction solvent instead of pure DCM or EtOAc. This mixture is more polar and pulls the aminooxetane out of the aqueous phase.

Module 2: Purification (The Danger Zone)

The Issue: Standard Flash Chromatography Grade Silica Gel (60 Å) is acidic (pH ~4–5 as a 10% slurry). This is sufficient to degrade sensitive aminooxetanes during the 20–40 minutes of a column run.

Troubleshooting Guide: Choosing the Right Stationary Phase
Stationary PhaseRisk LevelProtocol Adjustment
Standard Silica HIGH Do not use without modification.
Neutralized Silica MEDIUM Pre-wash column with 1–5%

in eluent.
Basic Alumina LOW Recommended. Use Brockmann Grade III (add 6% water) to reduce streaking.
Reverse Phase (C18) LOW Use basic modifiers (

or

). Avoid TFA.
The "Triethylamine Trick" (If you must use Silica)

If you lack Basic Alumina, you must neutralize the silica surface silanols.

  • Pack the column with your non-polar solvent (e.g., Hexane/DCM).

  • Flush with 2 column volumes of solvent containing 1% Triethylamine (

    
    ) .
    
  • Run the column using an eluent containing 1%

    
     .
    
    • Note: The

      
       will protect the oxetane from the acidic silanols. You will need to remove the 
      
      
      
      later (high vacuum or azeotrope).
Purification Decision Logic

PurificationLogic Start Crude Aminooxetane IsStable Is the amine basicity modulated (pKa < 7)? Start->IsStable StableYes Yes (e.g., Sulfonamide) IsStable->StableYes Yes StableNo No (e.g., Alkyl amine) IsStable->StableNo No Silica Standard Silica (Risk: Low) StableYes->Silica Standard Protocol Alumina Basic Alumina (Safest) StableNo->Alumina Best Practice TEA_Silica TEA-Buffered Silica (1% Et3N) StableNo->TEA_Silica Alternative

Figure 2: Decision matrix for stationary phase selection based on amine basicity.

Module 3: Characterization & Storage
Q: How do I know if I have the oxetane or the ring-opened product?

A: Look for the "Butterfly" in the NMR.

  • Valid Oxetane: In

    
     NMR, the oxetane ring protons (C2/C4) typically appear as a set of doublets or multiplets between 4.2 – 5.0 ppm . They often form a distinct "roofing" pattern (AB system) if the molecule is chiral.
    
  • Ring Opened: Look for aldehyde protons (~9-10 ppm) or new olefinic signals (5-6 ppm) if elimination occurred.

Q: My

NMR sample degraded overnight.

A: Chloroform is acidic.


 naturally decomposes to form HCl and phosgene over time.
  • The Fix: Filter your

    
     through a small plug of basic alumina before use, or use 
    
    
    
    (Benzene-d6) or
    
    
    (Acetonitrile-d3) for stability checks.
Storage Protocol
  • State: Store as a solid if possible. Oils are more prone to autoxidation.

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen.

  • Container: Glass vials (avoid plastics that may leach plasticizers, as oxetanes are excellent solvents).

References
  • Wuitschick, G. et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2]

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 116(19), 12150–12233.

  • Burkhard, J. A. et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[1]

  • Wuitschick, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736–7739.

Sources

compatible protecting groups for 3-Aminooxetane-3-carbonitrile nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Protecting Group Strategy for Gem-Disubstituted Amino-Oxetanes

Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Status: Open Urgency: High (Scaffold Stability Risk)

Executive Summary & Strategic Selection

User Query: "I need to protect the nitrogen on 3-aminooxetane-3-carbonitrile. What groups are compatible with the strained ring and the nitrile functionality?"

Technical Assessment: The 3-aminooxetane-3-carbonitrile scaffold presents a "perfect storm" of synthetic challenges:

  • Ring Strain: The oxetane ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening and polymerization, particularly by Lewis acids.

  • Steric/Electronic Deactivation: The amine is attached to a quaternary center (gem-disubstituted) and is alpha to a nitrile group (electron-withdrawing). This drastically lowers the nucleophilicity of the nitrogen (

    
     of conjugate acid is significantly lower than typical primary amines), making installation sluggish.
    
  • Chemo-selectivity: The nitrile group (

    
    ) must remain inert during protection and deprotection.
    
Protecting Group Compatibility Matrix
Protecting GroupInstallation DifficultyOxetane StabilityNitrile StabilityRemoval MethodRecommendation
Boc (tert-Butyl carbamate) Medium (Requires catalyst/heat)High (Stable to base/nucleophiles)High Acid (TFA/HCl). Risk: Acid-catalyzed ring opening if not controlled.Primary Choice (Industry Standard)
Cbz (Carboxybenzyl) Medium High High Hydrogenolysis (

, Pd/C). Safe for ring, but avoid acidic Pd conditions.
Secondary Choice (If acid sensitive)
Fmoc (Fluorenylmethoxy) Low High Medium Base (Piperidine). Safe for ring. Nitrile may hydrolyze if base is too strong/hot.Tertiary Choice (Solid phase synthesis)
Sulfonamides (Ts, Ns) High High High Harsh/Reductive. Not Recommended due to difficult removal.Avoid

Decision Logic & Workflow

Before starting, determine your downstream chemistry requirements. Use the following logic tree to select the optimal route.

PG_Selection Start Start: 3-Aminooxetane-3-CN Downstream Analyze Downstream Conditions Start->Downstream Acidic Will you use Strong Acids? Downstream->Acidic Next Step Basic Will you use Strong Bases? Acidic->Basic No SelectCbz Select Cbz Group (H2/Pd Removal) Acidic->SelectCbz Yes (Boc is unstable) Reductive Will you use Hydrogenation? Basic->Reductive No SelectBoc Select Boc Group (TFA Removal) Basic->SelectBoc Yes (Fmoc is unstable) Reductive->SelectBoc Yes (Cbz is unstable) Reductive->SelectBoc No (Default) SelectFmoc Select Fmoc Group (Base Removal)

Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.

Standard Operating Protocols (SOPs)

Protocol A: Boc Protection (The Gold Standard)

Why this works: Despite the deactivated amine,


 is effective if catalyzed by DMAP. The oxetane ring is stable to the basic installation conditions.[1]

Reagents:

  • 3-Aminooxetane-3-carbonitrile (1.0 equiv)

  • 
     (1.2 - 1.5 equiv)
    
  • 
     (2.0 equiv) or DIPEA
    
  • DMAP (0.1 - 0.2 equiv) (Critical for rate acceleration)

  • DCM or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amino-oxetane in DCM (0.2 M concentration).

  • Base Addition: Add

    
     and DMAP. Stir for 5 minutes at Room Temperature (RT).
    
  • Acylation: Add

    
     portion-wise.
    
    • Note: Due to the

      
      -cyano effect, the reaction may be slow.
      
  • Incubation: Stir at RT for 16–24 hours. If conversion is <50% after 6h, heat to mild reflux (40°C).

  • Workup: Wash with dilute citric acid (pH 4-5) or

    
    . Avoid strong HCl washes , as the heat of extraction + acid can open the ring.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane).

Protocol B: Boc Deprotection (Safety-Critical)

The Hazard: Oxetanes can polymerize in strong acid. However, Wuitschik et al. (Roche) demonstrated that oxetanes are generally stable to TFA at


 to RT.

Reagents:

  • TFA (Trifluoroacetic acid)[2][3][4]

  • DCM (Dichloromethane)

Step-by-Step:

  • Cooling: Dissolve N-Boc-oxetane in DCM and cool to 0°C in an ice bath.

  • Acid Addition: Add TFA dropwise. Final ratio should be 1:4 or 1:2 (TFA:DCM). Do not use neat TFA.

  • Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor strictly by TLC/LCMS.

  • Quench (Crucial): Once complete (usually <2h), do not concentrate the acidic solution on a rotavap at high heat.

  • Neutralization: Pour the reaction mixture into a saturated

    
     solution (cold).
    
  • Extraction: Extract with DCM or EtOAc.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction yield is <30% during protection."

Diagnosis: Low Nucleophilicity. The nitrile group exerts a strong electron-withdrawing inductive effect (-I), and the quaternary center adds steric bulk. The amine is simply not colliding with the electrophile effectively. Solution:

  • Catalyst: Ensure you are using DMAP (4-Dimethylaminopyridine). It forms a reactive N-acylpyridinium intermediate that is much more electrophilic than

    
     alone.
    
  • Temperature: Increase temperature to 40-50°C (THF reflux). The oxetane ring is thermally stable up to >100°C in the absence of strong acids.

  • Reagent: Switch to Boc-ON or Boc-azide (if safety permits) for more aggressive Boc transfer, though

    
     with DMAP is usually sufficient.
    
Issue 2: "I see a new polar spot and my product mass is M+18."

Diagnosis: Nitrile Hydrolysis or Ring Opening.

  • Scenario A (M+18): Nitrile hydrolysis to primary amide (

    
    ). This happens with strong base + heat (e.g., NaOH, 60°C).
    
  • Scenario B (Ring Opening): The oxetane opened to a diol or amino-alcohol. This happens if you used strong Lewis acids (e.g.,

    
    ) or hot aqueous acid.
    Solution: 
    
  • Maintain strictly anhydrous conditions during protection.

  • Avoid Lewis acids entirely.

Issue 3: "The oxetane polymerized during deprotection."

Diagnosis: Acid Concentration/Heat. Solution:

  • Use the "Scavenger Method" : Add triethylsilane (

    
    ) or water (2%) to the TFA mixture to trap the t-butyl cation, preventing it from attacking the oxetane or inducing polymerization.
    
  • Alternative Reagent: Use TMSOTf / 2,6-lutidine or HCl in Dioxane (4M) at 0°C instead of TFA if the substrate is particularly fragile.

Mechanistic Visualization: The Danger Zones

The following diagram illustrates the stability window of the oxetane core relative to the protecting group chemistry.

Stability_Map Core 3-Aminooxetane-3-CN Core Safe_Zone SAFE ZONE Dilute TFA (0°C) Piperidine/DMF H2 / Pd/C (Neutral) NaOH (Dilute, RT) Core->Safe_Zone Danger_Zone DANGER ZONE (Ring Opening) Lewis Acids (BF3, AlCl3) Hot Aqueous HCl/H2SO4 Strong Nucleophiles > 80°C Core->Danger_Zone Avoid Caution_Zone CAUTION ZONE (Nitrile Hydrolysis) Strong Base + Heat Conc. H2SO4 Core->Caution_Zone Monitor

Figure 2: Stability profile of the oxetane-nitrile core.

References & Authority

  • Wuitschik, G., et al. (2006).[5] "Oxetanes as Promising Modules in Drug Discovery."[5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

    • Key Insight: Establishes the fundamental stability of 3,3-disubstituted oxetanes to TFA and standard base conditions.

  • Wuitschik, G., et al. (2010).[2][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[6] Link

    • Key Insight: Comprehensive review of protecting group manipulations on oxetane scaffolds.

  • Duncton, M. A. J. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry.

    • Key Insight: Discusses the steric and electronic properties of the 3-amino-3-cyano substitution pattern.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Key Insight: General protocols for Boc/Cbz installation on deactivated amines.

Sources

Validation & Comparative

pKa reduction of amines using 3-oxetane vs gem-dimethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, modulating amine basicity is a critical tactic to optimize solubility, permeability, and safety (hERG avoidance). The gem-dimethyl group has long been a staple for blocking metabolic soft spots, but it often incurs a lipophilicity penalty.[1] The 3,3-disubstituted oxetane has emerged as a superior bioisostere.

This guide compares the 3-oxetane motif against the gem-dimethyl group.[1] Experimental data confirms that the oxetane ring reduces amine pKₐ by 2.5–3.0 units via strong inductive effects while simultaneously lowering LogD and blocking oxidative metabolism. This guide provides the mechanistic rationale, comparative data, and a validated synthetic protocol for immediate application in your hit-to-lead campaigns.

Mechanism of Action: The "Oxetane Effect"[2][3]

The substitution of a gem-dimethyl group with an oxetane ring is not merely a steric replacement; it is a profound electronic modulation.

Inductive Electron Withdrawal (-I Effect)

The oxygen atom within the oxetane ring is highly electronegative. In a 3-aminooxetane (or an amine attached to the 3-position), this oxygen exerts a powerful through-bond inductive withdrawal.

  • Gem-dimethyl: The methyl groups are weak electron donors (hyperconjugation), stabilizing the positive charge on the protonated ammonium species, thereby raising or maintaining high pKₐ (typically 9.0–10.5 for aliphatic amines).

  • Oxetane: The ring oxygen withdraws electron density from the nitrogen lone pair. This destabilizes the protonated ammonium state (conjugate acid), making the amine less basic.

Solvation and Lipophilicity
  • Dipole Moment: The oxetane ring has a significant dipole, increasing polarity without adding hydrogen bond donors.

  • LogD Reduction: Unlike gem-dimethyl, which adds lipophilicity, the oxetane lowers LogD (typically by 0.4–0.8 units), improving metabolic stability and reducing non-specific binding (e.g., hERG channel affinity).

Visualizing the Electronic Logic

The following diagram illustrates the structural and electronic divergence between the two motifs.

Oxetane_Mechanism GemDimethyl Gem-Dimethyl Amine (High pKa ~9.5-10.5) Mechanism Mechanism of Action GemDimethyl->Mechanism Reference Oxetane 3-Oxetane Amine (Low pKa ~6.0-7.5) Oxetane->Mechanism Bioisostere Effect1 Inductive Effect (-I) Oxygen pulls e- density Mechanism->Effect1 Effect2 Solvation Increased Polarity Mechanism->Effect2 Result Outcome: Reduced Basicity Lower LogD Metabolic Block Effect1->Result Destabilizes NH+ Effect2->Result Improves ADME

Caption: Mechanistic comparison showing how the oxetane oxygen's inductive effect lowers pKa compared to the electron-donating gem-dimethyl group.

Comparative Data Analysis

The following data highlights the impact of swapping a gem-dimethyl (or isopropyl) group for an oxetane in a drug discovery context. The data is derived from the optimization of GDC-0349 , a potent mTOR inhibitor.[2]

Table 1: Physicochemical Property Shift (GDC-0349 Case Study)
PropertyPrecursor (N-Isopropyl/Gem-dimethyl equivalent)Oxetane Analog (GDC-0349)Delta / Impact
Structure Type Tertiary Alkylamine3-AminooxetaneBioisosteric Swap
pKₐ (Conjugate Acid) 7.6 5.0 -2.6 units (Basicity Reduction)
hERG IC₅₀ 8.5 µM (Toxic)> 100 µM (Safe)> 11-fold safety margin improvement
Clearance (Cl) HighLow10-fold reduction in free plasma clearance
Metabolic Liability Oxidative N-dealkylationMetabolically StableBlocked CYP oxidation sites

Key Insight: The reduction in pKₐ from 7.6 to 5.0 is the decisive factor in eliminating hERG toxicity. The charged ammonium species (at physiological pH 7.4) often drives hERG binding; the oxetane analog remains largely unprotonated and neutral, avoiding the channel.

Validated Experimental Protocol

The synthesis of 3-aminooxetanes is most efficiently achieved via Reductive Amination using commercially available oxetan-3-one . This method is milder and higher-yielding than nucleophilic substitution on 3-iodooxetane, which suffers from competing elimination.

Protocol: Reductive Amination of Secondary Amines with Oxetan-3-one

Objective: Install the 3-oxetane group onto a secondary amine substrate (


).

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Oxetan-3-one (1.2 – 1.5 equiv) [CAS: 6704-31-0]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Catalyst: Acetic Acid (optional, catalytic amount if imine formation is sluggish)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5–10 mL).

    • Add oxetan-3-one (1.2 mmol).

    • Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it.

    • Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 mmol) in a single portion.

    • Stir the suspension vigorously at RT under nitrogen atmosphere.

    • Monitoring: Monitor by LC-MS. Reaction is typically complete in 2–4 hours.

    • Troubleshooting: If reaction stalls, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.

  • Work-up:

    • Quench by careful addition of saturated aqueous NaHCO₃ (10 mL).

    • Stir for 10 minutes until gas evolution ceases.

    • Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: typically MeOH/DCM gradients (e.g., 0–5% MeOH). Oxetanes are polar; ensure the product elutes.

Synthetic Logic Diagram

Synthesis_Protocol Start Start: Secondary Amine (R2NH) Reagent Add Oxetan-3-one (1.2 equiv, DCM) Start->Reagent Step1 Imine/Hemiaminal Equilibrium Reagent->Step1 Reduction Add NaBH(OAc)3 (Mild Reductant) Step1->Reduction Check LC-MS Check (2-4 Hours) Reduction->Check Check->Reduction Incomplete (Add AcOH/Time) Quench Quench: Sat. NaHCO3 (Basic Workup) Check->Quench Complete Product Final Product: 3-Aminooxetane Quench->Product

Caption: Standardized reductive amination workflow for installing the oxetane bioisostere.

Conclusion & Recommendations

The transition from a gem-dimethyl to a 3-oxetane group is a high-value strategy in lead optimization.

  • Use Oxetanes When: You need to lower pKₐ to reduce hERG liability or improve permeability, while maintaining steric bulk and blocking metabolic hotspots.

  • Expectation: Anticipate a pKₐ drop of ~2.5 units and a LogD drop of ~0.5 units .

  • Synthesis: Utilize the reductive amination of oxetan-3-one as the primary synthetic route due to its reliability and mild conditions.

References

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Pei, Z., et al. (2013).[1] Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349. ACS Medicinal Chemistry Letters. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Comparative Guide: 3-Aminooxetane-3-carbonitrile vs. Cyclobutane Amino Nitrile in Medicinal Chemistry

[1]

Executive Summary

This guide provides a technical comparison between 3-aminooxetane-3-carbonitrile and its carbocyclic analog, cyclobutane amino nitrile .[1] While both motifs serve as constrained scaffolds in drug design, the oxetane derivative offers superior physicochemical properties—specifically a reduction in lipophilicity (LogD) and modulation of basicity (pKa)—making it a high-value bioisostere for improving metabolic stability and solubility profiles in lead optimization.[1]

Introduction: The Bioisosteric Imperative

In modern medicinal chemistry, the "magic methyl" effect (replacing hydrogen with methyl) is often countered by the "polar valency" strategy. The 3,3-disubstituted oxetane ring has emerged as a premier bioisostere for gem-dimethyl and cyclobutane groups.[1]

This guide focuses on a specific functional motif: the


-amino nitrile12
The Structural Contenders[1]
  • Cyclobutane Amino Nitrile: A lipophilic, carbocyclic scaffold.[1]

  • 3-Aminooxetane-3-carbonitrile: A polar, heterocyclic scaffold containing an ether oxygen.[1]

Physicochemical Comparison

The substitution of the methylene group (


1
Comparative Data Summary

The following table summarizes the expected shifts in key properties when transitioning from the cyclobutane to the oxetane scaffold.

PropertyCyclobutane Amino Nitrile3-Aminooxetane-3-carbonitrileThe "Oxetane Effect" (

)
Lipophilicity (LogD) High (Lipophilic)Moderate/Low

0.8 – 1.5 units
Amine Basicity (pKa) Weakly Basic (~5.5 - 6.[1]5)Non-Basic / Very Weak (< 4.[1]0)

2.0 – 3.0 units
Solubility Low/ModerateHigh

Aqueous Solubility
Metabolic Stability Vulnerable (Oxidation)RobustBlocked Metabolic Soft Spot
Dipole Moment LowHighEnhanced Polar Interactions
Deep Dive: Lipophilicity (LogD)

The reduction in LogD is the primary driver for selecting the oxetane scaffold.

  • Mechanism: The oxygen atom in the oxetane ring is exposed and capable of accepting hydrogen bonds from water, significantly increasing the solvation energy compared to the hydrophobic cyclobutane ring.

  • Impact: A reduction of LogD by ~1.0 unit typically correlates with improved promiscuity profiles (lower off-target binding) and higher unbound fraction in plasma (

    
    ).[1]
    
Deep Dive: Basicity (pKa) Modulation

The


1
  • Cyclobutane: The inductive effect is limited to the nitrile. The amine retains some basic character (pKa ~5-6), meaning it may still be partially protonated at physiological pH (7.[1]4) or in acidic lysosomes.[1]

  • Oxetane: The oxetane oxygen exerts a strong additional inductive effect (

    
    ), pulling electron density away from the amine.[1] This "double withdrawal" (Nitrile + Oxygen) renders the amine essentially non-basic  (pKa < 4).[1]
    
    • Consequence: The molecule remains neutral at physiological pH, facilitating passive membrane permeability despite the lower LogD. It also eliminates the cationic charge often responsible for hERG channel inhibition (cardiotoxicity).

Impact on Drug-Like Properties[1]

Metabolic Stability & Soft Spots

One of the most common failure modes for cyclobutane-containing drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]

  • Cyclobutane Liability: The methylene groups (

    
    ) in the ring are "metabolic soft spots," prone to hydroxylation.[1]
    
  • Oxetane Solution: The oxetane ring blocks these positions. The C-H bonds adjacent to the oxygen are deactivated toward oxidation, and the quaternary center (C3) prevents direct metabolism.

Scaffold Selection Decision Tree

The following diagram illustrates the logical flow for selecting between these two scaffolds during Lead Optimization.

ScaffoldSelectionStartLead Compound Analysis(Contains Cyclobutane/Gem-dimethyl)CheckLogDIs LogD > 3.0?Start->CheckLogDCheckMetStabIs Metabolic Stability Poor?CheckLogD->CheckMetStabYesKeepCyclobutaneRetain Cyclobutane Amino NitrileCheckLogD->KeepCyclobutaneNo (LogD is optimal)CheckHERGIs hERG Inhibition a Risk?CheckMetStab->CheckHERGNoSelectOxetaneSelect 3-Aminooxetane-3-carbonitrile(Bioisosteric Replacement)CheckMetStab->SelectOxetaneYes (Oxidation prone)CheckHERG->SelectOxetaneYes (Reduce basicity)CheckHERG->KeepCyclobutaneNoOutcomeExpected Outcome:- Lower LogD (~1 unit)- Reduced Basicity- Improved SolubilitySelectOxetane->Outcome

Figure 1: Decision tree for scaffold selection in Lead Optimization.

Experimental Methodologies

To validate the advantages of the oxetane scaffold, the following experimental protocols are recommended. These ensure accurate measurement of the subtle physicochemical shifts.

Protocol A: High-Throughput LogD Determination (Shake-Flask Method)

Standard protocol for determining lipophilicity at physiological pH.[1]

  • Preparation: Prepare a 10 mM stock solution of the test compound (Oxetane or Cyclobutane derivative) in DMSO.

  • Phase System: Use octanol-saturated PBS buffer (pH 7.4) and PBS-saturated octanol.[1]

  • Equilibration:

    • Add 500

      
      L of aqueous phase and 500 
      
      
      L of organic phase to a vial.
    • Spike with 10

      
      L of compound stock.
      
    • Vortex for 1 hour at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: pKa Determination (Potentiometric Titration)

Critical for confirming the "non-basic" nature of the oxetane amino nitrile.[1]

  • Setup: Use a Sirius T3 or equivalent autotitrator.[1]

  • Sample: Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).

  • Titration:

    • Acidify to pH 2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH up to pH 12.0.[1]

    • Record UV-metric or potentiometric shifts.[1]

  • Analysis: Fit the curve to the Henderson-Hasselbalch equation.[1]

    • Expectation: The cyclobutane derivative may show a pKa ~5-6.[1] The oxetane derivative may show no ionization in the physiological range (pKa < 4).

Experimental Workflow Visualization

ExperimentalWorkflowcluster_LogDLogD Determinationcluster_pKapKa DeterminationCompoundTest Compound(Oxetane vs Cyclobutane)PartitionPartitioning(Octanol/PBS pH 7.4)Compound->PartitionTitrationPotentiometricTitration (pH 2-12)Compound->TitrationLCMSLC-MS/MSQuantificationPartition->LCMSResultLogDLogD ValueLCMS->ResultLogDCurveFitCurve Fitting(Henderson-Hasselbalch)Titration->CurveFitResultpKapKa ValueCurveFit->ResultpKa

Figure 2: Parallel workflow for physicochemical profiling.[1]

Synthesis & Accessibility

While cyclobutanes are often synthesized via [2+2] cycloadditions, the 3-aminooxetane-3-carbonitrile scaffold is typically accessed via the Carreira/Rogers-Evans methodology .[1]

  • Key Intermediate: Oxetan-3-one.[1][3][4]

  • Reaction: Strecker reaction (using TMSCN/NH3) or condensation with sulfinimines followed by Strecker-type addition.[1]

  • Note: The oxetane ring is sensitive to strong Lewis acids; care must be taken during deprotection steps.[1]

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition. [Link][1]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews. [Link][1]

  • Barnes-Seeman, D., et al. (2014).[1] "The Role of Oxetanes in Drug Discovery." ACS Medicinal Chemistry Letters. [Link][1]

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link][1]

Navigating the Permeability Landscape: A Comparative Guide to 3-Cyanooxetane Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity-Permeability" Paradox

In modern medicinal chemistry, the 3-cyanooxetane moiety has emerged as a high-value bioisostere, primarily deployed to replace carbonyl groups (ketones, amides) or gem-dimethyl functionalities. Its rising popularity stems from a critical need to lower lipophilicity (LogD) and improve metabolic stability without sacrificing membrane permeability.

This guide objectively analyzes the impact of 3-cyanooxetane substitution on membrane permeability. Unlike standard oxetanes, the addition of the electron-withdrawing nitrile group at the 3-position fundamentally alters the electronic landscape of the ether oxygen, creating a unique physicochemical profile that distinctively modulates passive diffusion and efflux liability.

The Physicochemical Mechanism

To understand the permeability impact, one must look beyond simple Lipinski rules and analyze the electronic distribution.

The Electronic Modulation Effect

The oxetane ring is inherently polar due to the exposed ether oxygen. However, the introduction of a cyano group at the 3-position creates a "push-pull" electronic system:

  • Dipole Moment: The nitrile group is a strong electron-withdrawing group (EWG).

  • Basicity Reduction: The EWG nature of the nitrile pulls electron density away from the oxetane oxygen. This significantly reduces the hydrogen bond acceptor (HBA) strength (basicity) of the ether oxygen compared to a standard oxetane or a carbonyl oxygen.

  • Desolvation Energy: Lower HBA strength means the molecule sheds its water hydration shell more easily than a highly basic carbonyl, potentially facilitating entry into the lipid bilayer despite the high polarity of the nitrile itself.

Structural Bioisosterism Visualization

The following diagram illustrates the structural and electronic shift when transitioning from a Carbonyl to a 3-Cyanooxetane.

Bioisostere_Logic Carbonyl Carbonyl (C=O) High H-Bond Acceptor Metabolic Liability (Reductase) CyanoOxetane 3-Cyanooxetane Modulated HBA Strength Metabolically Inert Carbonyl->CyanoOxetane Retains Polarity Removes Chemical Reactivity GemDimethyl Gem-Dimethyl (C-Me2) High Lipophilicity (LogP) Metabolic Liability (CYP ox) GemDimethyl->CyanoOxetane Reduces LogD Improves Solubility

Figure 1: Strategic placement of 3-Cyanooxetane in the bioisosteric landscape.[1]

Comparative Performance Analysis

The following data synthesizes general trends observed in matched molecular pair (MMP) studies, specifically drawing from the foundational work of the Carreira and Roche groups (Wuitschik et al.).

Table 1: Physicochemical Impact of Substitution
FeatureCarbonyl (C=O)Gem-Dimethyl (C-Me

)
3-CyanooxetaneImpact on Permeability
Geometry Planar (

)
Tetrahedral (

)
Puckered Square (

)
Neutral/Positive: The puckered ring can disrupt planar stacking, potentially aiding solubility-limited absorption.
H-Bond Acceptor StrongNoneModerate/WeakPositive: Reduced HBA strength (vs C=O) lowers desolvation penalty, aiding passive diffusion.
Lipophilicity (LogD) LowHighLow/ModerateContext Dependent: Lower LogD vs Gem-dimethyl reduces non-specific binding but requires sufficient lipophilicity for passive entry.
Metabolic Stability Low (Nucleophilic attack)Low (CYP oxidation)High Indirect Positive: Allows for lower dosing, reducing saturation of transporters.
Efflux Liability ModerateHigh (Lipophilic)Low Positive: Polar surface area without high basicity often evades P-gp recognition.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Vs. Carbonyls: 3-Cyanooxetane often maintains similar solubility but improves permeability by removing the "sticky" carbonyl oxygen that interacts strongly with water.

  • Vs. Gem-Dimethyl: It drastically lowers LogD. While this might theoretically lower passive diffusion rates (Papp), the improvement in free fraction and solubility often results in higher effective permeability and bioavailability.

Experimental Validation Protocols

Trustworthy data requires rigorous testing. Below are the self-validating protocols recommended for assessing the specific impact of this substitution.

Protocol A: PAMPA (Passive Diffusion)

Use this to assess intrinsic membrane permeability without transporter interference.

  • Preparation: Prepare a 10 mM stock solution of the 3-cyanooxetane analog in DMSO.

  • Donor Plate: Dilute to 50 µM in pH 7.4 phosphate-buffered saline (PBS). Add 150 µL to the donor wells.

  • Acceptor Plate: Add 300 µL of PBS (with 5% scavenger if lipophilicity is high) to the acceptor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% lecithin in dodecane (artificial lipid membrane).

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber (prevents evaporation).

  • Analysis: Separate plates. Analyze both donor and acceptor concentrations via LC-MS/MS.

  • Calculation: Calculate

    
     using the standard equation:
    
    
    
    
    Where
    
    
    is filter area and
    
    
    is time.
Protocol B: Bidirectional Caco-2 (Efflux Assessment)

Use this to determine if the cyano-oxetane moiety triggers P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters; culture for 21 days to form a monolayer (TEER > 1000

    
    ).
    
  • Dosing:

    • A->B (Apical to Basolateral): Add compound (10 µM) to apical chamber.

    • B->A (Basolateral to Apical): Add compound (10 µM) to basolateral chamber.

  • Sampling: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace volume with fresh buffer.

  • Integrity Check: Co-dose with Lucifer Yellow. If Lucifer Yellow Papp >

    
     cm/s, reject the well (leaky monolayer).
    
  • Efflux Ratio (ER):

    
    
    
    • Interpretation: If ER > 2.0, the compound is likely a substrate for efflux transporters. Compare the 3-cyanooxetane analog to the gem-dimethyl parent. A reduction in ER indicates successful evasion of P-gp.

Decision Logic for Substitution

When should you deploy the 3-cyanooxetane group? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

Decision_Tree Start Lead Compound Issue? Metabolic Metabolic Instability (Ketone/Methyl oxidation) Start->Metabolic Solubility Poor Solubility (High LogD) Start->Solubility Permeability Poor Permeability (High TPSA) Start->Permeability Oxetane Consider 3-Cyanooxetane Metabolic->Oxetane Replaces labile site Solubility->Oxetane Lowers LogD Check Check Permeability->Check Check H-Bond Donors Check->Oxetane If HBD is low, Cyano-Oxetane maintains permeability vs C=O Avoid Avoid Check->Avoid If HBD is high, added polarity may kill diffusion

Figure 2: SAR Decision Tree for 3-Cyanooxetane incorporation.

References

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery.[3][2][4][5][6][7] Angewandte Chemie International Edition.[5] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for electronic withdrawal effects relevant to cyano/fluoro comparisons). Link

  • Wuitschik, G., Carreira, E. M., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][5][6] Journal of Medicinal Chemistry.[2][8] Link

  • Barnes-Seeman, D. (2012). The role of oxetanes in drug discovery.[3][9][2][4][5] Drug Discovery Today. Link

Sources

Safety Operating Guide

3-Aminooxetane-3-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Do not treat 3-Aminooxetane-3-carbonitrile as standard organic waste.

As a Senior Application Scientist, I often see researchers underestimate the latent energy in small-ring heterocycles. This compound presents a dual-hazard profile: the high ring strain of the oxetane moiety (~106 kJ/mol) combined with the acute toxicity of the nitrile group.

Improper disposal into acidic waste streams can trigger rapid ring-opening polymerization or hydrolysis, potentially releasing hydrogen cyanide (HCN) gas or generating unexpected heat. This guide outlines a self-validating disposal protocol designed to maintain the chemical integrity of the waste until it reaches a commercial incinerator.

Chemical Hazard Profile
FeaturePropertyDisposal Implication
Core Structure Oxetane (4-membered ether)High Strain Energy. Susceptible to acid-catalyzed ring opening. Do not mix with strong Lewis or Brønsted acids.
Functional Group Nitrile (-CN)Toxic. Potential for HCN release if hydrolyzed. Requires "P-List" equivalent handling in some jurisdictions.
Physical State Solid (typically)Dust inhalation hazard. Static charge generation during transfer.
Stability MetastableStable at ambient temp/neutral pH, but reactive under stress.

Pre-Disposal Segregation Logic

The safety of your disposal relies on segregation . You must prevent the "unintentional chemistry" that occurs in commingled waste drums.[1]

Critical Incompatibilities
  • Strictly Avoid Acids: Contact with HCl, H₂SO₄, or acidic aqueous streams will protonate the oxetane oxygen, lowering the activation energy for ring opening. This is exothermic and can pressurize waste containers.

  • Avoid Strong Oxidizers: Peroxides or permanganates can attack the amine, leading to unpredictable exothermic decomposition.

The "Self-Validating" Labeling System

A label is not just compliance; it is a communication tool for the waste handler. Your label must explicitly state:

  • Full Chemical Name: 3-Aminooxetane-3-carbonitrile

  • Hazard Class: Toxic, Irritant[2]

  • Critical Note: "ORGANIC NITRILE - DO NOT ACIDIFY"

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired batches, degraded samples, or excess dry material >50 mg.

  • Primary Containment: Transfer the solid into a screw-cap glass vial or a high-density polyethylene (HDPE) wide-mouth bottle. Do not use bags as primary containment for toxic solids to avoid dust generation during compression.

  • Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (Ziploc type).

  • Labeling: Affix the hazardous waste label to the outer bag. Ensure the "Organic Nitrile" warning is visible.

  • Bin Selection: Deposit into the Solid Toxic/Cytotoxic Waste stream (often the white or yellow bin in drug discovery labs), destined for high-temperature incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, filtrates, or reaction solvents containing the compound.

  • pH Check: Verify the solution is Neutral (pH 6-8) or slightly Basic.

    • Action: If acidic, neutralize carefully with Saturated NaHCO₃ before adding to the waste container.

  • Stream Selection:

    • If Halogenated Solvents (DCM, Chloroform) were used: Use the Halogenated Waste carboy.

    • If Non-Halogenated (EtOAc, MeOH) were used: Use the Non-Halogenated/Organic Waste carboy.

  • Log Entry: You must list "Organic Nitriles" on the carboy's accumulation log.

    • Why? Waste vendors often blend non-halogenated solvents for fuel recovery. High nitrile content changes the burn profile and nitrogen oxide (NOx) emissions, requiring different incinerator settings.

Decision Logic & Workflow

The following diagram illustrates the decision-making process to ensure the compound is routed to the correct destruction facility without endangering lab personnel.

DisposalWorkflow Start Waste Generation: 3-Aminooxetane-3-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Container Primary: Glass/HDPE Vial Secondary: Sealed Bag Solid->Container Containment SolidBin DESTINATION: Solid Toxic/Incineration Bin Container->SolidBin Disposal pHCheck Is pH < 7? Liquid->pHCheck Neutralize Neutralize with Sat. NaHCO3 pHCheck->Neutralize Yes (Acidic) SolventCheck Solvent Type? pHCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck Halo DESTINATION: Halogenated Waste (Tag: Nitrile) SolventCheck->Halo DCM/CHCl3 NonHalo DESTINATION: Non-Halogenated Waste (Tag: Nitrile) SolventCheck->NonHalo MeOH/EtOAc/DMF

Figure 1: Decision tree for the segregation of oxetane-nitrile waste. Note the critical pH check step for liquid waste to prevent acid-catalyzed ring opening.

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (to prevent inhalation of dust).

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material and the towel. Place in a wide-mouth jar.

  • Decontaminate: Wipe the surface with a 10% bleach solution (oxidizes traces), followed by water. Collect all wipes as hazardous waste.

Exposure Response[3][4]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The oxetane ring makes this compound potentially skin-permeable; speed is critical.

  • Ingestion: Seek immediate medical attention.[2][3] Treat as a potential nitrile/cyanide exposure.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6] Chemical Reviews, 116(24), 15089–15166. (Source for ring strain energy and acid sensitivity data). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. (Guidance on P-List and U-List determinations for organic nitriles). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.